trans-1,3-Diphenyl-2-propen-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-1,3-diphenylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12,15-16H/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORACYDGVNJGDMI-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-33-6 | |
| Record name | trans-1,3-Diphenyl-2-propen-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Stereoselective Reduction of Chalcone to trans-1,3-Diphenyl-2-propen-1-ol
Abstract
The stereoselective reduction of chalcones, a class of α,β-unsaturated ketones, to their corresponding allylic alcohols is a pivotal transformation in organic synthesis, yielding valuable intermediates for the preparation of flavonoids, pharmaceuticals, and other biologically active molecules. This in-depth technical guide provides a comprehensive overview of the principles and practices for achieving the highly selective reduction of chalcone to trans-1,3-Diphenyl-2-propen-1-ol. We will delve into the mechanistic intricacies that govern the chemo- and stereoselectivity of this reaction, with a particular focus on the widely employed Luche reduction. This guide is intended for researchers, scientists, and drug development professionals seeking to master this essential synthetic transformation.
Introduction: The Significance of Chalcone Reduction
Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are prevalent scaffolds in natural products and medicinal chemistry.[1][2] Their chemical reactivity is dominated by two electrophilic centers: the carbonyl carbon and the β-carbon of the enone system. The reduction of chalcones can therefore lead to a variety of products, including saturated ketones (dihydrochalcones), saturated alcohols, or the desired allylic alcohols. The selective synthesis of trans-1,3-Diphenyl-2-propen-1-ol, an allylic alcohol, is of particular interest as this moiety is a key structural feature in numerous bioactive compounds and a versatile precursor for further synthetic manipulations.[3][4]
The primary challenge in this transformation lies in achieving high chemoselectivity for the 1,2-reduction of the carbonyl group over the 1,4-conjugate addition to the carbon-carbon double bond. Furthermore, controlling the stereochemistry at the newly formed carbinol center is crucial for accessing specific isomers.
Mechanistic Considerations: Achieving 1,2-Selectivity
The outcome of a chalcone reduction is largely dictated by the nature of the hydride source. According to the Hard and Soft Acids and Bases (HSAB) principle, the carbonyl carbon is a "hard" electrophilic center, while the β-carbon is "soft". Consequently, "hard" nucleophilic hydrides will preferentially attack the carbonyl carbon (1,2-addition), whereas "soft" hydrides favor the β-carbon (1,4-addition).[5]
Standard sodium borohydride (NaBH₄) in protic solvents like methanol or ethanol is a relatively mild reducing agent.[6] While it can reduce the carbonyl group, it often leads to a mixture of the 1,2- and 1,4-reduction products.[7][8] This is because the in situ generated alkoxyborohydrides can act as softer hydride donors, leading to competing conjugate addition.
To achieve high 1,2-selectivity, the "hardness" of the hydride reagent needs to be enhanced. This is the cornerstone of the Luche Reduction .
The Luche Reduction: A Paradigm of Chemoselectivity
The Luche reduction employs a combination of sodium borohydride and a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in a protic solvent, typically methanol.[5][9] The remarkable selectivity of this method stems from several key factors:
-
Activation of the Carbonyl Group: The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it a harder electrophilic center.[10][11]
-
Generation of a Harder Hydride Reagent: Cerium(III) chloride catalyzes the reaction between sodium borohydride and the solvent (methanol) to form methoxyborohydrides, such as Na[BH₃(OCH₃)]. These alkoxyborohydrides are considered "harder" nucleophiles than NaBH₄ itself, further favoring attack at the activated carbonyl carbon.[9]
-
Suppression of 1,4-Addition: The increased rate of 1,2-addition, coupled with the nature of the active reducing species, effectively suppresses the competing 1,4-conjugate addition pathway.
Stereochemical Control: The Felkin-Anh Model
While the Luche reduction ensures high chemoselectivity, the stereochemical outcome of the hydride attack is also of paramount importance. The formation of the trans isomer of 1,3-diphenyl-2-propen-1-ol is generally favored. The stereoselectivity of nucleophilic addition to α-chiral carbonyl compounds can often be rationalized using the Felkin-Anh model .[12][13][14]
In the context of chalcone reduction, while there isn't a pre-existing chiral center alpha to the carbonyl, the principles of minimizing steric hindrance during the nucleophilic attack are still applicable. The incoming hydride will approach the carbonyl carbon from the less sterically hindered face. The bulky phenyl group on the β-carbon influences the preferred conformation of the molecule in the transition state, guiding the hydride to attack from the face that minimizes steric interactions, leading to the thermodynamically more stable trans allylic alcohol.
Experimental Protocol: Luche Reduction of Chalcone
The following protocol provides a detailed, step-by-step methodology for the stereoselective reduction of chalcone to trans-1,3-diphenyl-2-propen-1-ol.
Materials and Reagents
-
Chalcone (1,3-Diphenyl-2-propen-1-one)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., 4:1 Hexanes:Ethyl Acetate)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve chalcone (1.0 equivalent) and CeCl₃·7H₂O (1.0 equivalent) in methanol. Stir the mixture at room temperature until the solids are fully dissolved.[15]
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: While stirring vigorously, add NaBH₄ (1.0-1.2 equivalents) portion-wise to the cooled solution.[15] Effervescence (hydrogen gas evolution) will be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The product, trans-1,3-diphenyl-2-propen-1-ol, will have a different Rf value than the starting chalcone. The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy any excess NaBH₄.
-
Workup:
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure trans-1,3-diphenyl-2-propen-1-ol.
Data Presentation: Comparison of Reduction Methods
The choice of reducing agent and conditions significantly impacts the yield and selectivity of the chalcone reduction. The following table summarizes typical outcomes for different methodologies.
| Method | Reducing Agent/Catalyst | Solvent | Typical 1,2:1,4 Selectivity | Typical Yield of Allylic Alcohol | Reference(s) |
| Standard Borohydride Reduction | NaBH₄ | Methanol/Ethanol | Moderate to Low | Variable, mixture of products | [7][8] |
| Luche Reduction | NaBH₄ / CeCl₃·7H₂O | Methanol | >99:1 | High to Excellent | [5][9][16] |
| Catalytic Transfer Hydrogenation | Isopropanol / Iron Catalyst | - | Can be selective for C=C or C=O | Good to High | [17][18] |
| Enzymatic Reduction | Perakine Reductase | Buffer | High | Good to Excellent | [19] |
Conclusion
The stereoselective reduction of chalcone to trans-1,3-diphenyl-2-propen-1-ol is a well-established and highly efficient transformation when appropriate methodologies are employed. The Luche reduction stands out as the premier choice for achieving exceptional chemoselectivity for the desired 1,2-reduction product, effectively circumventing the common issue of conjugate addition. By understanding the underlying mechanistic principles of carbonyl activation and hydride hardness, researchers can confidently apply this protocol to generate valuable allylic alcohol intermediates for a wide range of synthetic applications. For enantioselective syntheses, enzymatic reductions or the use of chiral catalysts with borane sources offer powerful alternatives.[19][20]
References
- Chalcone Part III Reduction of Chalcone using Sodium Borohydride NaBH4 - YouTube. (2020, April 12).
-
trans-1,3-Diphenyl-2-propen-1-ol | C15H14O - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. (2019, May 2). Organic Letters - ACS Publications. Retrieved from [Link]
-
Felkin-Anh Model. (n.d.). OpenOChem Learn. Retrieved from [Link]
-
NaBH4-Mediated Complete Reduction of the α,β-Unsaturated Ketone Units of Chalcones in the Synthesis of Flavans. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1-(2,4-Dinitrophenyl)-3,5-diphenyl-1H-pyrazol-4-ol via trans-1,3. (2021, August 9). Retrieved from [Link]
-
Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). (n.d.). ResearchGate. Retrieved from [Link]
-
felkin-ahn and cram chelate. (n.d.). Retrieved from [Link]
-
Development of Diastereoselective Birch Reduction−Alkylation Reactions of Bi- and Tricyclic β-Alkoxy-α,β-unsaturated Ketones. (2009, August 6). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Luche reduction - Wikipedia. (n.d.). Retrieved from [Link]
-
Stereochemistry IV - NPTEL Archive. (n.d.). Retrieved from [Link]
-
Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol. (2024, September 25). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Dihydrochalcones: Methods of Acquisition and Pharmacological Properties—A First Systematic Review - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (2016, February 10). Retrieved from [Link]
-
Enantioselective reduction of ketones - Wikipedia. (n.d.). Retrieved from [Link]
-
Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - Ovid. (2010, May 12). Retrieved from [Link]
-
1,2-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of Chiral Chalcone Derivatives Catalyzed by the Chiral Cinchona Alkaloid Squaramide - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Streamlined Catalytic Enantioselective Synthesis of α-Substituted β,γ-Unsaturated Ketones and Either of the Corresponding Tertiary Homoallylic Alcohol Diastereomers - PMC. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Experiment Reduction of Chalcone using Sodium Borohydride - YouTube. (2020, April 11). Retrieved from [Link]
-
Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Illustrative model of (A) Cram's rule; (B) Felkin–Anh model; (C) Cram's... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed. (2007, June 15). National Institutes of Health. Retrieved from [Link]
-
Iron-Catalyzed Transfer Hydrogenation of Allylic Alcohols with Isopropanol - -ORCA - Cardiff University. (2024, September 25). Retrieved from [Link]
-
Asymmetric induction - Wikipedia. (n.d.). Retrieved from [Link]
- US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives. (n.d.).
-
Mechansm of Luche Reduction | PDF | Catalysis | Alcohol - Scribd. (n.d.). Retrieved from [Link]
-
Enantioselective Reduction of Ketones. (n.d.). Retrieved from [Link]
-
Luche Reduction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Explain the Luche reduction and its selectivity in organic synthesis. - Proprep. (n.d.). Retrieved from [Link]
-
1,3-Diphenylprop-2-yn-1-ol - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved from [Link]
-
Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones - MDPI. (2021, December 20). Retrieved from [Link]
-
Convenient Stereoselective Synthesis of (Z)Chalcone Derivatives from 1,3Diaryl2-propynyl Silyl Ethers. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of chalcone derivatives - Atlantis Press. (n.d.). Retrieved from [Link]
-
Trans-Chalcone (1–3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17 in Rodents: An In Vivo Study by RT-PCR and ELISA analysis - PMC. (2024, May 12). National Institutes of Health. Retrieved from [Link]
-
Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential - AIR Unimi. (2025, July 22). Retrieved from [Link]
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Technical Guide: Spectroscopic Analysis of trans-1,3-Diphenyl-2-propen-1-ol
[1]
Executive Summary
Target Molecule: trans-1,3-Diphenyl-2-propen-1-ol
CAS: 62668-02-4
Molecular Formula:
This guide provides a self-validating framework for identifying trans-1,3-diphenyl-2-propen-1-ol. The molecule serves as a critical chiral building block in drug development and a model substrate for asymmetric catalysis. The primary challenge in its synthesis—typically via the Luche reduction of chalcone—is ensuring exclusive 1,2-reduction (carbonyl) without affecting the alkene, while maintaining the trans geometry.
The data below synthesizes high-field NMR, FTIR, and Mass Spectrometry signatures to confirm structural integrity.
Part 1: Synthesis & Sample Origin
To interpret the spectra correctly, one must understand the impurities likely to be present. The standard synthesis involves the Luche Reduction of chalcone (1,3-diphenyl-2-propen-1-one).
Why Luche Reduction?
Standard NaBH₄ reduction often yields mixtures of allylic alcohols (1,2-addition) and saturated ketones (1,4-conjugate addition).[3] The addition of Cerium(III) Chloride (
Experimental Workflow (DOT Visualization)
Figure 1: Reaction pathway for the selective 1,2-reduction of chalcone using Luche conditions.
Part 2: Infrared Spectroscopy (FTIR)
Objective: Confirm functional group transformation (C=O
The most immediate diagnostic is the disappearance of the conjugated ketone peak.
| Functional Group | Wavenumber ( | Intensity | Description |
| O-H Stretch | 3300 – 3450 | Broad, Medium | Diagnostic for alcohol. Broadening indicates hydrogen bonding. |
| C=C Stretch | 1595 – 1605 | Weak/Medium | Conjugated alkene. Often obscured by aromatic ring modes. |
| Aromatic C-H | 3020 – 3080 | Weak | |
| Trans Alkene | 960 – 970 | Strong | Critical Diagnostic. C-H out-of-plane (oop) bending for trans-disubstituted alkenes. |
| C-O Stretch | 1010 – 1050 | Strong | Secondary alcohol C-O stretch. |
| C=O (Ketone) | ~1660 | Absent | Presence indicates unreacted chalcone. |
Interpretation Logic:
If the peak at ~1660
Part 3: Nuclear Magnetic Resonance (NMR)
Objective: Definitive proof of structure and stereochemistry.
H NMR Data (400 MHz, )
The coupling constant (
| Proton | Shift ( | Multiplicity | Coupling ( | Interpretation |
| H-1 (Carbinol) | 5.35 – 5.45 | Doublet (or br d) | The chiral center.[4] Coupled to H-2 and OH (if exchange is slow). | |
| H-2 (Vinyl) | 6.35 – 6.45 | dd | ||
| H-3 (Vinyl) | 6.65 – 6.75 | Doublet | ||
| Aromatics | 7.20 – 7.45 | Multiplet | N/A | Overlapping signals from two phenyl rings (10H). |
| -OH | 2.0 – 2.5 | Broad Singlet | N/A | Variable position; disappears on |
Detailed Analysis:
-
Stereochemistry: A coupling constant of
Hz between H-2 and H-3 is the gold standard for trans alkenes. Cis alkenes typically display Hz. -
Connectivity: H-2 appears as a doublet of doublets (dd) because it couples to both the trans vinyl partner (H-3) and the carbinol proton (H-1).
-
Common Impurity: If you see a triplet ~3.0 ppm and ~3.3 ppm, you have formed the saturated ketone (dihydrochalcone) via 1,4-addition.
C NMR Data (100 MHz, )
| Carbon Type | Shift ( | Assignment |
| Carbinol C | 74.0 – 75.5 | C-1 ( |
| Vinyl C | 126.0 – 135.0 | C-2, C-3 . |
| Aromatic C | 126.0 – 145.0 | Phenyl ring carbons. Quaternary carbons appear weak. |
| Carbonyl C | ~190.0 | Absent (Indicates successful reduction). |
Part 4: Mass Spectrometry (MS)
Objective: Confirm molecular weight and fragmentation pattern.
Ionization Method: EI (Electron Impact, 70 eV)
-
Molecular Ion (
): m/z 210 (Often weak due to facile water loss). -
Base Peak: Often m/z 105 or 91 depending on conditions, but distinct from chalcone.
Fragmentation Pathway (DOT Visualization)
Figure 2: Primary fragmentation pathways for 1,3-diphenyl-2-propen-1-ol.
Key Distinction:
-
Chalcone: Shows a dominant fragment at m/z 105 (
) and m/z 131 ( ). -
Alcohol Product: The m/z 192 peak (loss of water) is highly characteristic of the alcohol, which is physically impossible for the ketone precursor.
Part 5: References & Validation Sources
-
Luche Reduction Mechanism & Selectivity:
-
Spectroscopic Data (NMR/IR):
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 5683.
-
-
Synthesis Protocol & Characterization:
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Edition). Longman Scientific & Technical. (Standard reference for chalcone reduction protocols).
-
-
Mass Spectrometry Fragmentation:
-
NIST Chemistry WebBook, SRD 69. 1,3-Diphenyl-2-propen-1-ol Mass Spectrum.[7]
-
Sources
- 1. trans-1,3-Diphenyl-2-propen-1-ol - CAS-Number 62668-02-4 - Order from Chemodex [chemodex.com]
- 2. trans-1,3-Diphenyl-2-propen-1-ol | C15H14O | CID 5712032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Luche Reduction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. rsc.org [rsc.org]
- 5. Luche reduction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. TRANS-1,3-DIPHENYL-2-PROPEN-1-OL(62668-02-4) 13C NMR [m.chemicalbook.com]
Technical Guide: The Claisen-Schmidt Condensation for Chalcone Synthesis
Abstract This technical guide provides a comprehensive analysis of the Claisen-Schmidt condensation, the premier synthetic route for 1,3-diaryl-2-propen-1-ones (chalcones).[1][2] Designed for research scientists and drug development professionals, this document moves beyond basic textbook definitions to explore the kinetic control, thermodynamic driving forces, and practical optimization strategies required for high-yield synthesis. We examine the transition from conventional solvothermal methods to modern green chemistry adaptations, supported by mechanistic insights and rigorous troubleshooting protocols.
Mechanistic Underpinnings: Kinetics & Thermodynamics
The Claisen-Schmidt condensation is a cross-aldol reaction between an enolizable ketone (typically acetophenone derivatives) and a non-enolizable aldehyde (typically benzaldehyde derivatives). The reaction is driven by the formation of a thermodynamically stable conjugated system.
The Reaction Pathway
The transformation occurs in two distinct phases:
-
Aldol Addition (Reversible): Base-catalyzed deprotonation of the ketone forms an enolate, which attacks the electrophilic carbonyl of the aldehyde.[1] This step is practically reversible and often thermodynamically unfavorable for bulky substrates.
-
Dehydration (Irreversible): The resulting
-hydroxy ketone undergoes elimination of water. While often modeled as E1cB (Elimination Unimolecular conjugate Base), the specific pathway depends heavily on the leaving group ability of the hydroxide and the acidity of the -proton. The formation of the extended -conjugated system (phenyl-alkene-carbonyl-phenyl) provides the thermodynamic sink that drives the equilibrium forward.
Mechanistic Visualization
The following diagram illustrates the stepwise transformation, highlighting the critical transition states.
Figure 1: Stepwise mechanistic flow of the base-catalyzed Claisen-Schmidt condensation.[1]
Strategic Reaction Design
Success in chalcone synthesis relies on controlling three variables: catalyst strength, solvent polarity, and stoichiometry.
Catalyst Selection: NaOH vs. KOH
-
Sodium Hydroxide (NaOH): The standard choice for most acetophenone derivatives. It provides sufficient basicity (
) to generate the enolate without promoting excessive polymerization of sensitive aldehydes. -
Potassium Hydroxide (KOH): Preferred when reactants have low solubility in ethanol or when the ketone is sterically hindered. The larger
cation stabilizes the transition state less tightly than , potentially increasing the reactivity of the naked enolate anion in non-polar solvents.
Solvent Systems
Ethanol (EtOH) is the solvent of choice due to its ability to solvate both the organic reactants and the inorganic base.
-
Protocol Adjustment: For highly lipophilic substituted benzaldehydes, a co-solvent system of EtOH:DCM (2:1) prevents premature precipitation of intermediates, ensuring the reaction reaches the dehydration phase.
Stoichiometry and Side Reactions
A strict 1:1 molar ratio is the baseline. However, slight deviations optimize yields based on substituent electronic effects:
-
Electron-Deficient Aldehydes: Use 1.0 eq Ketone : 1.1 eq Aldehyde. These are highly reactive; excess aldehyde ensures complete consumption of the ketone.
-
Electron-Rich Aldehydes: Use 1.1 eq Ketone : 1.0 eq Aldehyde. These are sluggish electrophiles; excess enolate pushes the kinetics.
Experimental Protocol: The "Gold Standard"
This protocol is optimized for reproducibility and purity, minimizing the "oiling out" phenomenon common in chalcone synthesis.
Reagents:
-
Substituted Acetophenone (10 mmol)
-
Substituted Benzaldehyde (10 mmol)[1]
-
Sodium Hydroxide (40% aq. solution, 5 mL)
-
Ethanol (95%, 15 mL)
Step-by-Step Methodology:
-
Solubilization: In a 50 mL round-bottom flask, dissolve the acetophenone and benzaldehyde in ethanol. Stir at room temperature (25°C) for 5 minutes.
-
Expert Tip: If the aldehyde is solid, ensure it is fully dissolved before adding base to prevent heterogeneous reaction hotspots.
-
-
Catalyst Addition: Add the NaOH solution dropwise over 2 minutes while stirring vigorously.
-
Observation: The solution will typically darken (yellow to deep orange) immediately, indicating enolate formation and conjugation.
-
-
Reaction Monitoring: Stir at room temperature for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Endpoint: Disappearance of the limiting reagent spot.
-
-
Precipitation: Pour the reaction mixture into 100 g of crushed ice containing 2 mL of HCl (to neutralize excess base).
-
Why Acidify? Neutralization stops the reaction and prevents the basic hydrolysis of the product during filtration. It also protonates any remaining phenoxide intermediates.
-
-
Purification: Filter the precipitate. Wash with cold water (3x) and cold ethanol (1x). Recrystallize from hot ethanol.
Troubleshooting & Optimization Logic
Common failure modes in Claisen-Schmidt condensation include the Cannizzaro reaction, Michael addition, and failure to precipitate (oiling out).
Diagnostic Workflow
Figure 2: Decision matrix for troubleshooting common synthetic failures.
Addressing Specific Failures
-
The Cannizzaro Trap: Non-enolizable aldehydes (like p-nitrobenzaldehyde) in strong base can undergo disproportionation into an alcohol and a carboxylic acid.
-
Solution: Lower the temperature to 0-5°C or use a weaker base like
.
-
-
Michael Addition: The product chalcone is an
-unsaturated ketone (Michael acceptor). If the reaction runs too long with excess ketone (Michael donor), a 1,5-diketone byproduct forms.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Solution: Stop the reaction immediately upon consumption of the aldehyde.
-
Modern Adaptations: Green Chemistry[4][6][7]
Traditional solvothermal methods are being replaced by high-efficiency, solvent-free techniques that align with Green Chemistry principles.[3][4][5]
Microwave-Assisted Synthesis
Microwave irradiation couples directly with the polar reaction mixture, providing rapid volumetric heating. This method significantly reduces reaction times and suppresses side reactions by minimizing the thermal history of the product.
Comparative Data: Conventional vs. Microwave[7]
| Parameter | Conventional Method | Microwave Method (Green) |
| Time | 3 - 24 Hours | 1 - 5 Minutes |
| Yield | 60 - 80% | 85 - 98% |
| Solvent | Ethanol/Methanol (High Vol.) | Solvent-free or Min.[4][6][7] EtOH |
| Purity | Requires Recrystallization | Often Analytical Grade |
| Energy | High (Prolonged Reflux) | Low (Short Burst) |
Table 1: Efficiency comparison of synthetic methodologies.
Therapeutic Relevance in Drug Discovery[2][10]
Chalcones are considered "privileged scaffolds" in medicinal chemistry due to their ability to bind multiple receptor targets.
-
Anticancer (Tubulin Inhibition): Chalcones mimic the binding pharmacophore of colchicine, inhibiting microtubule polymerization.
-
Anti-inflammatory (NF-
B): The Michael acceptor moiety ( ) can covalently modify cysteine residues on kinases, blocking inflammatory signaling pathways. -
SAR Insight: Electron-donating groups (methoxy, hydroxyl) on Ring B generally enhance antioxidant activity, while electron-withdrawing groups (halogens) on Ring A often improve metabolic stability.
References
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Source: CORE (2022). URL:[Link]
-
Development Of Chalcone Synthesis: Optimization Of Synthetic Method. Source: AIP Publishing (2020). URL:[Link]
-
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Source: National Institutes of Health (NIH) / PMC. URL:[Link]
-
An Insight into Synthetic Strategies, SAR Study and Anticancer Mechanism of Chalcone Derivatives. Source: Bentham Science / PubMed. URL:[Link]
Sources
An In-depth Technical Guide to the Safe Handling of trans-1,3-Diphenyl-2-propen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for trans-1,3-Diphenyl-2-propen-1-ol. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical literature to ensure a technically accurate and field-proven resource. This document is intended to empower researchers to work safely and effectively with this compound.
Understanding the Hazard Profile: More Than Meets the Eye
trans-1,3-Diphenyl-2-propen-1-ol is a solid aromatic allylic alcohol. While it may appear as a stable, crystalline compound, its chemical structure necessitates a cautious and informed approach to handling. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] However, a deeper understanding of its chemical nature reveals potential for increased reactivity and sensitization.
Causality of Hazards: The irritant properties of trans-1,3-Diphenyl-2-propen-1-ol are attributed to its chemical structure. The presence of the allyl alcohol moiety, in conjunction with the aromatic rings, can lead to localized inflammatory responses upon contact. Furthermore, like its structural analog cinnamyl alcohol, there is a potential for this compound to act as a prohapten . This means that it can be metabolized by skin enzymes or undergo autoxidation upon exposure to air to form more reactive species, such as the corresponding aldehyde. These metabolites can then react with skin proteins, leading to sensitization and allergic contact dermatitis.
Prudent Laboratory Practices: A Multi-layered Approach to Safety
A robust safety protocol for handling trans-1,3-Diphenyl-2-propen-1-ol is built on a foundation of engineering controls, appropriate personal protective equipment, and meticulous laboratory hygiene.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound, particularly when dealing with the solid as a powder or when heating, is a certified chemical fume hood . This will prevent the inhalation of any dust or vapors that may be generated.[1] For routine weighing and preparation of solutions, a well-ventilated laboratory space is essential.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is critical to prevent direct contact with trans-1,3-Diphenyl-2-propen-1-ol. The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required at all times to protect against accidental splashes.[1] A face shield should be considered when handling larger quantities or when there is a significant risk of splashing.[3]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for incidental contact.[4] For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be more appropriate.[4] Always inspect gloves for any signs of degradation before use and wash hands thoroughly after removing them.
-
Protective Clothing: A standard laboratory coat should be worn to protect the skin and clothing.[1][5] Ensure that the lab coat is fully buttoned.
-
Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, respiratory protection is not necessary. However, if there is a potential for generating significant amounts of dust in an open environment, a NIOSH-approved N95 dust mask or a respirator with a particulate filter should be used.[6]
Caption: Required PPE to mitigate the hazards of trans-1,3-Diphenyl-2-propen-1-ol.
Methodologies for Safe Handling and Storage
Adherence to standardized procedures is paramount for ensuring safety and experimental integrity.
Chemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄O | [2][6] |
| Molecular Weight | 210.27 g/mol | [2][6] |
| Appearance | White to light yellow solid/powder | [7][8] |
| Melting Point | 55-57 °C | [6] |
| Storage Temperature | 2-8°C | [6] |
Storage Protocol:
-
Container: Store in a tightly sealed, well-labeled container.[1][7]
-
Environment: Keep in a cool, dry, and well-ventilated area.[1] A refrigerator is recommended for long-term storage.[6][7]
-
Incompatibilities: Store away from strong oxidizing agents.[9] While specific incompatibility data for this compound is limited, as a general precaution for allylic alcohols, avoid contact with strong acids and bases.
Experimental Workflow: A Step-by-Step Approach
The following protocol outlines a safe workflow for handling trans-1,3-Diphenyl-2-propen-1-ol in a research setting.
Protocol: Weighing and Solution Preparation
-
Preparation: Don all required PPE (safety goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.
-
Weighing:
-
Perform all weighing operations within the fume hood to contain any dust.
-
Use a tared weigh boat or glassine paper.
-
Handle the solid with a clean spatula. Avoid creating dust clouds.
-
-
Dissolution:
-
Add the weighed solid to the desired solvent in a suitable flask.
-
Gently swirl or stir to dissolve. If heating is required, use a heating mantle with a stirrer and a condenser to prevent vapor release.
-
-
Cleanup:
-
Wipe down the spatula and weighing area with a damp paper towel to collect any residual powder.
-
Dispose of the paper towel and any contaminated weigh boats in a designated solid waste container.
-
Wash hands thoroughly after the procedure.
-
Caption: A safe workflow for handling trans-1,3-Diphenyl-2-propen-1-ol.
Emergency Procedures: Preparedness and Response
Even with meticulous planning, accidental exposures and spills can occur. A clear and practiced emergency plan is essential.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
For a small spill of solid trans-1,3-Diphenyl-2-propen-1-ol:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain and Clean:
-
Decontaminate: Clean the spill area with soap and water.
For larger spills, or if you are not comfortable with the cleanup, evacuate the area and contact your institution's environmental health and safety department.
Disposal of trans-1,3-Diphenyl-2-propen-1-ol
All waste containing trans-1,3-Diphenyl-2-propen-1-ol, including unused product and contaminated materials, must be disposed of as hazardous chemical waste.[1][7] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.
Conclusion
trans-1,3-Diphenyl-2-propen-1-ol is a valuable research chemical that can be handled safely with the appropriate precautions. By understanding its hazard profile, utilizing proper engineering controls and personal protective equipment, and adhering to established safe handling and emergency procedures, researchers can minimize their risk of exposure and ensure a safe laboratory environment.
References
-
trans-1,3-Diphenyl-2-propen-1-ol | C15H14O - PubChem. Available at: [Link]
-
Spill Kits and Spill Clean Up Procedures - Environmental Health & Safety - Georgia Tech. Available at: [Link]
-
NIOSH Pocket Guide to Chemical Hazards - Allyl alcohol - CDC. Available at: [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. Available at: [Link]
-
Spill Control/Emergency Response - EHSO Manual. Available at: [Link]
-
How to Clean Up Chemical Spills in the Workplace - tradesafe. Available at: [Link]
-
Personal Protective Equipment Selection Guide - University of California, Santa Barbara. Available at: [Link]
-
Spill Response Procedures - Tennessee State University. Available at: [Link]
-
1,3-Diphenyl-2-propen-1-one | CAS#:94-41-7 | Chemsrc. Available at: [Link]
-
Personal Protective Equipment for Chemical Exposures - University of Nebraska-Lincoln. Available at: [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations Office on Drugs and Crime. Available at: [Link]
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton University. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: Meerwein-Ponndorf-Verley Reduction for the Chemoselective Synthesis of Allylic Alcohols from α,β-Unsaturated Ketones
Abstract
The Meerwein-Ponndorf-Verley (MPV) reduction is a robust and highly chemoselective method for the reduction of aldehydes and ketones to their corresponding alcohols.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the MPV reduction to α,β-unsaturated ketones, a critical transformation in the synthesis of valuable allylic alcohol intermediates.[4] We will delve into the mechanistic underpinnings of the reaction's selectivity, provide a comprehensive and validated experimental protocol, and discuss key process considerations and troubleshooting strategies.
Introduction: The Strategic Advantage of the MPV Reduction
In the landscape of organic synthesis, particularly within the pharmaceutical and fine chemical industries, the selective reduction of one functional group in the presence of others is of paramount importance.[4][5][6] The MPV reduction, discovered independently by Meerwein, Ponndorf, and Verley, offers a distinct advantage in this regard.[1][5][7] It facilitates the reduction of carbonyls while leaving other sensitive functionalities, such as carbon-carbon double bonds, nitro groups, and halogens, intact.[5][8] This high degree of chemoselectivity makes it an invaluable tool for the synthesis of complex molecules, where other, less discriminate reducing agents like metal hydrides might lead to undesired side reactions.[6][9]
The reaction typically employs an aluminum alkoxide, most commonly aluminum isopropoxide, as a catalyst in the presence of a sacrificial alcohol, usually isopropanol.[5][7][10] The equilibrium of this reversible reaction is driven towards the product by using an excess of the sacrificial alcohol or by removing the acetone byproduct via distillation.[7][8][9][11] This application note will specifically focus on the 1,2-reduction of α,β-unsaturated ketones to furnish allylic alcohols, a key structural motif in numerous natural products and pharmaceutical agents.
Mechanistic Rationale: The Key to Chemoselectivity
The remarkable chemoselectivity of the MPV reduction is rooted in its mechanism, which proceeds through a six-membered cyclic transition state.[1][5][11] The aluminum isopropoxide catalyst acts as a Lewis acid, coordinating to the carbonyl oxygen of the α,β-unsaturated ketone. This coordination enhances the electrophilicity of the carbonyl carbon, priming it for hydride transfer.
Simultaneously, a hydride ion is delivered from the isopropoxide ligand to the carbonyl carbon. This concerted, pericyclic mechanism selectively targets the carbonyl group (1,2-reduction) over the conjugated double bond (1,4-reduction). The resulting aluminum alkoxide of the product then undergoes an exchange with the isopropanol solvent, regenerating the catalyst and releasing the desired allylic alcohol.
Figure 1: Catalytic cycle of the Meerwein-Ponndorf-Verley reduction.
Experimental Protocol: Reduction of Cinnamaldehyde
This protocol details the MPV reduction of trans-cinnamaldehyde, a common α,β-unsaturated aldehyde, to cinnamyl alcohol. This serves as a representative procedure that can be adapted for various α,β-unsaturated ketones.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| trans-Cinnamaldehyde | ≥99% | Sigma-Aldrich | |
| Aluminum isopropoxide | ≥98% | Sigma-Aldrich | Store under inert atmosphere. |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Sigma-Aldrich | Use as both solvent and hydride source. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Optional co-solvent. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | For workup. |
| Sodium chloride (NaCl) | Saturated aqueous solution | Fisher Scientific | For workup. |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | For drying. |
| Diethyl ether | ACS grade | Fisher Scientific | For extraction. |
Equipment Setup
-
Round-bottom flask equipped with a magnetic stir bar.
-
Distillation apparatus (short path or Vigreux column) to remove the acetone byproduct.
-
Heating mantle with a temperature controller.
-
Inert atmosphere setup (e.g., nitrogen or argon balloon).
-
Standard laboratory glassware for workup and purification.
Step-by-Step Procedure
Figure 2: General experimental workflow for the MPV reduction.
-
Reaction Setup: Assemble a dry round-bottom flask with a distillation head and condenser under an inert atmosphere.
-
Reagent Addition: To the flask, add aluminum isopropoxide (1.2 equivalents) and anhydrous isopropanol (10-20 equivalents relative to the substrate).
-
Initiation: Heat the mixture to a gentle reflux with stirring.
-
Substrate Addition: Dissolve the α,β-unsaturated ketone (1.0 equivalent) in a minimal amount of anhydrous isopropanol and add it dropwise to the refluxing solution.
-
Reaction Progression: Continue to heat the reaction at reflux. The acetone byproduct, having a lower boiling point than isopropanol, can be slowly distilled off to drive the equilibrium towards the products.[7][8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of 1 M HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Key Parameters and Optimization
The success of the MPV reduction of α,β-unsaturated ketones hinges on several critical parameters. The following table summarizes key findings from the literature for the reduction of various substrates.
| Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (1,2- vs. 1,4-) | Reference |
| trans-Cinnamaldehyde | Al(Oi-Pr)₃ | Isopropanol | 82 | 2 | 99 | >99:1 | [4] |
| R-Carvone | Zr-based MOF | Isopropanol | 120 | 24 | ~60 | High | [4] |
| Citral | Zr-based MOF | Isopropanol | 120 | 2 | 95 | High | [4] |
| β-Ionone | Zr-based MOF | Isopropanol | 120 | 24 | ~40 | High | [4] |
| 4,4-Dimethyl-2-cyclohexen-1-one | Zr-based MOF | Isopropanol | 120 | 24 | Moderate | Moderate | [4] |
Note: MOF = Metal-Organic Framework. Recent advancements have explored the use of heterogeneous catalysts like Zr-based MOFs, which can offer enhanced activity and selectivity.[4]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | - Inactive catalyst (hydrolyzed).- Insufficient removal of acetone byproduct.- Low reaction temperature. | - Use freshly opened or properly stored aluminum isopropoxide.- Ensure efficient distillation of acetone.- Increase the reaction temperature to maintain a steady reflux. |
| Poor Selectivity (1,4-Reduction) | - While uncommon for MPV, certain substrates or catalysts might favor 1,4-addition. | - Screen different aluminum alkoxides (e.g., aluminum tert-butoxide).- Explore alternative catalysts like zirconium or lanthanide alkoxides.[12][13] |
| Side Reactions (e.g., Aldol Condensation) | - Presence of strong bases.- Prolonged reaction times at high temperatures. | - Use high-purity aluminum isopropoxide, which is less basic than sodium or magnesium alkoxides.[3][5]- Optimize reaction time to avoid prolonged heating after completion. |
| Difficult Workup | - Formation of gelatinous aluminum hydroxide precipitates. | - Use a sufficient amount of dilute acid to fully dissolve the aluminum salts.- Consider adding a co-solvent like toluene to improve phase separation. |
Conclusion
The Meerwein-Ponndorf-Verley reduction stands as a powerful and reliable method for the chemoselective reduction of α,β-unsaturated ketones to their corresponding allylic alcohols. Its operational simplicity, use of inexpensive reagents, and high selectivity make it a valuable transformation in the synthetic chemist's toolkit.[1][3] By understanding the mechanistic principles and carefully controlling the experimental parameters outlined in this guide, researchers can effectively leverage the MPV reduction for the synthesis of complex molecules in both academic and industrial settings.
References
-
NPTEL. Meerwein-Ponndorf-Verley Reaction (Reduction). NPTEL. Available from: [Link]
-
Physics Wallah. Mechanism of Meerwein-Ponndorf-Verley Reduction. Physics Wallah. Available from: [Link]
- Google Patents. CA2273643A1 - Stereoselective reduction of carbonyl compounds.
-
NPTEL Archive. 2.4.4. Meerwein-Ponndorf-Verley Reduction. NPTEL Archive. Available from: [Link]
-
MDPI. Zr-Based MOF-808 as Meerwein–Ponndorf–Verley Reduction Catalyst for Challenging Carbonyl Compounds. MDPI. Available from: [Link]
-
Wikipedia. Meerwein–Ponndorf–Verley reduction. Wikipedia. Available from: [Link]
-
Chemistry LibreTexts. Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). Chemistry LibreTexts. Available from: [Link]
-
Sciencemadness Wiki. Meerwein–Ponndorf–Verley reduction. Sciencemadness Wiki. Available from: [Link]
-
Organic Chemistry Portal. Meerwein-Ponndorf-Verley Reduction. Organic Chemistry Portal. Available from: [Link]
-
ThinkIR. Exploring Meerwein-Ponndorf-Verley reactions using metal organic framework catalysts. ThinkIR. Available from: [Link]
-
YouTube. Ketones to Alcohols, Part 3: Meerwein-Ponndorf-Verley Reduction. YouTube. Available from: [Link]
-
RSC Publishing. Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. RSC Publishing. Available from: [Link]
-
Organic Reactions. Reduction with Aluminum Alkoxides (The Meerwein-Ponndorf-Verley Reduction). Organic Reactions. Available from: [Link]
-
ResearchGate. Highly Diastereoselective Catalytic Meerwein−Ponndorf−Verley Reductions | Request PDF. ResearchGate. Available from: [Link]
-
PMC. Base-Mediated Meerwein–Ponndorf–Verley Reduction of Aromatic and Heterocyclic Ketones. PMC. Available from: [Link]
-
ResearchGate. Insight into the Meerwein-Ponndorf-Verley reduction of cinnamaldehyde over MgAl oxides catalysts | Request PDF. ResearchGate. Available from: [Link]
-
Taylor & Francis. Full article: Meerwein-Ponndorf-Verley reduction in current heterogeneous catalysis research: a review. Taylor & Francis. Available from: [Link]
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Application and Protocol for the Friedel-Crafts Alkylation of Arenes using trans-1,3-Diphenyl-2-propen-1-ol
Abstract
This document provides a comprehensive guide for the application of trans-1,3-Diphenyl-2-propen-1-ol as a versatile substrate in Friedel-Crafts alkylation reactions. We detail the mechanistic nuances, particularly the generation of a resonance-stabilized allylic carbocation, and present a robust protocol utilizing a recyclable solid acid catalyst, specifically high-surface-area silica-zirconia (SiO₂-ZrO₂), for the synthesis of 1,1,3-triphenylpropene and its derivatives. This methodology offers a greener alternative to traditional homogeneous Lewis acids, minimizing waste and simplifying product purification. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing both the theoretical foundation and practical steps for successful execution.
Introduction: The Utility of 1,3-Diphenylpropenyl Scaffolds
The Friedel-Crafts reaction, a cornerstone of organic synthesis since its discovery in 1877, provides a powerful method for forging carbon-carbon bonds to aromatic rings.[1] While classic protocols often employ alkyl halides, the use of alcohols as alkylating agents represents a more atom-economical and environmentally benign approach.[2] The substrate at the heart of this guide, trans-1,3-diphenyl-2-propen-1-ol, is a unique allylic alcohol. Upon activation with an acid catalyst, it generates a resonance-stabilized diphenyl-substituted allylic carbocation, a potent electrophile for aromatic substitution.
The resulting products, 1,1,3-triphenylpropene and related diarylpropene structures, are valuable motifs in medicinal chemistry and materials science.[3][4] This application note moves beyond traditional, often harsh, Lewis acids like AlCl₃, which are notoriously moisture-sensitive and require stoichiometric amounts and tedious aqueous workups.[5][6] Instead, we focus on a modern, heterogeneous catalytic system—mixed silica-zirconia oxides—which offers high activity, selectivity, and the significant advantage of being recoverable and reusable.[7]
Mechanistic Pathway: Controlling the Allylic Carbocation
The success of this alkylation hinges on the generation and subsequent reaction of a key electrophilic intermediate. The generally accepted mechanism for acid-catalyzed alkylation using an alcohol proceeds in several distinct steps.[5]
-
Activation of the Alcohol: The hydroxyl group of trans-1,3-diphenyl-2-propen-1-ol is protonated by an acid site on the catalyst surface. This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Carbocation Formation: The protonated alcohol readily loses a molecule of water to form a resonance-stabilized allylic carbocation. The positive charge is delocalized across the C1 carbon (benzylic and allylic) and the C3 carbon, as well as into the two phenyl rings. This delocalization significantly stabilizes the carbocation, preventing the undesirable rearrangements that often plague Friedel-Crafts alkylations with simple primary alkylating agents.[8][9]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the arene (e.g., anisole, toluene) acts as a nucleophile, attacking the carbocation. The attack predominantly occurs at the more sterically accessible and electronically favorable C1 position, leading to the formation of a sigma complex (arenium ion).
-
Re-aromatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the ring and regenerating the active site on the catalyst.
This sequence is depicted in the workflow below.
Caption: Generalized mechanism for the Friedel-Crafts alkylation.
Experimental Protocols
This section provides detailed protocols for the synthesis of the SiO₂-ZrO₂ catalyst and its application in the alkylation of various arenes with trans-1,3-diphenyl-2-propen-1-ol.
Preparation of SiO₂-ZrO₂ (95:5) Solid Acid Catalyst
This protocol is adapted from established sol-gel synthesis methods for mixed oxides, which generate materials with high surface area and well-dispersed acidic sites.[10]
Materials:
-
Tetraethoxysilane (TEOS)
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
Ethanol (Absolute)
-
Nitric Acid (HNO₃, concentrated)
-
Deionized Water
Procedure:
-
Pre-hydrolysis of TEOS: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine TEOS (e.g., 40 mL), ethanol (40 mL), deionized water (5 mL), and 2-3 drops of concentrated HNO₃.
-
Heat the mixture to 80 °C and stir for 3 hours.
-
Preparation of Zirconium Precursor Solution: In a separate beaker, dissolve the appropriate amount of ZrOCl₂·8H₂O for a 95:5 Si:Zr molar ratio in ethanol.
-
Mixing and Gelation: Cool the TEOS solution to room temperature. Slowly add the zirconium precursor solution to the pre-hydrolyzed TEOS solution with vigorous stirring.
-
Add additional deionized water and a few drops of HNO₃ and continue stirring at room temperature for 2 hours. The solution will gradually form a gel.
-
Aging and Drying: Age the gel at room temperature for 24-48 hours. Then, dry the gel in an oven at 110 °C for 12 hours.
-
Calcination: Carefully transfer the dried solid to a ceramic crucible and calcine in a muffle furnace. Ramp the temperature to 500-550 °C over 4 hours and hold for 6 hours.
-
Cool the furnace to room temperature and collect the fine white powder. Store the catalyst in a desiccator.
General Protocol for Friedel-Crafts Alkylation
The following is a general procedure based on the successful alkylation of arenes like anisole and toluene.[7]
Materials:
-
trans-1,3-Diphenyl-2-propen-1-ol
-
Arene (e.g., Anisole, Toluene, p-Xylene) - to be used as both reactant and solvent.
-
SiO₂-ZrO₂ (95:5) catalyst (prepared as in 3.1)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
Hexane/Ethyl Acetate solvent system (for chromatography)
Reaction Setup:
-
A 50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon) is recommended but not strictly necessary for this robust catalyst.
Caption: Step-by-step experimental workflow for the alkylation.
Procedure:
-
Reaction Charging: To the round-bottom flask, add trans-1,3-diphenyl-2-propen-1-ol (e.g., 1.0 mmol, 210 mg).
-
Add the arene (e.g., 10 mL). The arene serves as the solvent and is used in large excess.
-
Add the SiO₂-ZrO₂ catalyst (e.g., 100 mg).
-
Reaction Execution: Place the flask in an oil bath on a stirrer hotplate. Attach the reflux condenser.
-
Heat the reaction mixture to the desired temperature (typically the boiling point of the arene, e.g., ~110 °C for toluene) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is 15-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a short pad of celite or a sintered glass funnel to remove the solid catalyst. The catalyst can be washed with dichloromethane, dried, and stored for reuse.
-
Combine the filtrate and washings and remove the excess arene and solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Expected Results and Data
The reaction is expected to yield the 1,1-diaryl-3-phenylpropene product. The alkylation will occur preferentially at the para position of activated arenes if it is available, due to steric hindrance.
| Arene Substrate | Temperature (°C) | Time (h) | Major Product | Reported Yield |
| Anisole | 110 | 15 | 1-(4-methoxyphenyl)-1,3-diphenylpropene | High |
| Toluene | 110 | 15 | 1-(4-methylphenyl)-1,3-diphenylpropene | >95% |
| p-Xylene | 110 | 15 | 1-(2,5-dimethylphenyl)-1,3-diphenylpropene | ~60% |
| Data synthesized from Kaper, H. et al. (2012).[7] |
Characterization of 1,1,3-Triphenylpropene (from reaction with Benzene):
-
Appearance: White to off-white solid.
-
Molecular Formula: C₂₁H₁₈
-
Molecular Weight: 270.37 g/mol
-
¹H NMR (CDCl₃): Expect complex aromatic signals between δ 7.0-7.5 ppm, a doublet for the benzylic proton around δ 4.5-5.0 ppm, and vinylic proton signals between δ 6.0-6.5 ppm.
-
¹³C NMR (CDCl₃): Expect signals for sp² carbons in the aromatic and vinylic regions (δ 120-145 ppm) and a signal for the sp³ benzylic carbon.
Troubleshooting and Key Considerations
-
Low Conversion: If the reaction stalls or conversion is low, ensure the catalyst was properly activated (calcined) and is not poisoned. The reaction temperature and time can also be increased. Ensure the arene is of sufficient purity and dry.
-
Formation of Side Products: The primary side product is often the ether formed by the self-condensation of two molecules of the alcohol, or oligomerization/polymerization of the substrate. Using a large excess of the arene nucleophile can help minimize these side reactions.
-
Catalyst Deactivation: While robust, the catalyst may lose activity over several cycles. It can often be regenerated by washing with a solvent and re-calcining.
-
Substrate Scope: The reaction works best with electron-rich arenes (e.g., phenols, anisole, xylenes, toluene).[3] Strongly deactivated rings, such as nitrobenzene, are generally poor substrates for Friedel-Crafts alkylation.[9][11]
Safety and Handling
-
General Precautions: Conduct all reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Reagent Hazards:
-
Arenes (Toluene, Xylene): Flammable liquids and harmful if inhaled or absorbed through the skin.
-
Silica-Zirconia Catalyst: Fine powder. Avoid inhalation of dust.
-
Acids (Nitric Acid): Highly corrosive. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Unused arenes should be collected as halogen-free organic waste.
References
-
Kaper, H., et al. (2012). High-Surface-Area SiO₂-ZrO₂ Mixed Oxides as Catalysts for the Friedel-Crafts-Type Alkylation of Arenes with Alcohols and Tandem Cyclopropanation Reactions. ChemCatChem, 4(11), 1813-1818. [Link]
-
ResearchGate. (2025). High-Surface-Area SiO₂-ZrO₂ Mixed Oxides as Catalysts for the Friedel-Crafts-Type Alkylation of Arenes with Alcohols and Tandem Cyclopropanation Reactions. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Alkylation. [Link]
-
PubMed. (2012). Friedel-Crafts-type allylation of nitrogen-containing aromatic compounds with allylic alcohols catalyzed by a [Mo3S4Pd(η3-allyl)] cluster. [Link]
-
Royal Society of Chemistry. (n.d.). Facile Friedel–Crafts alkylation of arenes under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
National Institutes of Health (PMC). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. [Link]
-
SciELO. (2014). Synthesis and characterization of novel ZrO₂-SiO₂ mixed oxides. [Link]
-
Wiley-VCH. (n.d.). 1 Electrophilic Alkylation of Arenes. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. [Link]
-
PubChem. (n.d.). 1,1,3-Triphenylpropane. [Link]
-
MDPI. (2022). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells. [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]
-
University Course Material. (n.d.). ORGANIC REACTION MECHANISM. [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Diastereoselective, Lewis acid-mediated Diels–Alder reactions of allenoic acid derivatives and 1,3-cyclopentadienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 6. beyondbenign.org [beyondbenign.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 10. scielo.br [scielo.br]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
diastereoselective synthesis of homoallylic alcohols from aldehydes and dienes
Application Note & Protocols
Topic: Diastereoselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Three-Component Reductive Coupling of Dienes and Aldehydes
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Homoallylic Alcohols
Homoallylic alcohols are foundational structural motifs in organic synthesis, serving as versatile precursors for the construction of complex molecules, including numerous polyketide natural products and pharmaceuticals.[1][2] The synthetic value of these compounds is significantly enhanced when their stereochemistry can be precisely controlled. The reaction between an aldehyde and a diene to form a homoallylic alcohol creates two new adjacent stereocenters. Consequently, the development of methodologies that can control the relative stereochemistry (diastereoselectivity) in a predictable manner is of paramount importance.
This application note details a robust and highly diastereoselective method for the synthesis of homoallylic alcohols: the nickel-catalyzed three-component reductive coupling of aldehydes, 1,3-dienes, and a diboron reagent. This approach stands out for its operational simplicity, mild reaction conditions, and the high levels of stereocontrol it offers, making it a powerful tool for modern synthetic chemistry.[1][3]
Mechanistic Insights: The Foundation of Diastereoselectivity
The success of the nickel-catalyzed reductive coupling hinges on a carefully orchestrated catalytic cycle that dictates the formation of the key carbon-carbon bond and the resulting stereochemistry. Understanding this mechanism is crucial for optimizing reaction conditions and predicting outcomes. The reaction does not proceed through a simple sequential diene diboration followed by aldehyde allylation; instead, it follows a more integrated pathway.[1]
The catalytic cycle is proposed to initiate with the oxidative cyclization of the aldehyde and the 1,3-diene onto a Ni(0) complex. This key step forms a five-membered oxanickelacyclopentene intermediate. The geometry of this intermediate is critical, as it sets the relative positions of the substituents that will become the new stereocenters. Subsequently, this nickelacycle undergoes a σ-bond metathesis with the bis(pinacolato)diboron (B₂(pin)₂) reagent.[1][3] This step regenerates the Ni(0) catalyst and releases the product as a highly versatile allylboronic ester. This intermediate is not typically isolated but is subjected to an in-situ oxidative workup (e.g., with basic hydrogen peroxide) to yield the final homoallylic alcohol. The high diastereoselectivity arises from the thermodynamically favored arrangement of substituents on the oxanickelacyclopentene ring, which minimizes steric interactions.
Experimental Protocol: Diastereoselective Synthesis of a syn-Homoallylic Alcohol
This protocol describes a general procedure for the synthesis of a syn-homoallylic alcohol from benzaldehyde and trans-1,3-pentadiene, adapted from the work of Morken and colleagues.[1][3]
Objective: To prepare (1R,2R)-1-phenyl-3-penten-2-ol with high syn diastereoselectivity.
Materials & Reagents:
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Bis(pinacolato)diboron (B₂(pin)₂)
-
Benzaldehyde (freshly distilled)
-
trans-1,3-Pentadiene
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate and Hexanes for chromatography
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a rubber septum
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glass column for chromatography
Step-by-Step Methodology
1. Reaction Setup:
-
Place a magnetic stir bar into a 50 mL Schlenk flask.
-
Seal the flask and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.
-
Under a positive pressure of argon, add Ni(acac)₂ (10 mol%), PCy₃ (10 mol%), and B₂(pin)₂ (1.1 equivalents).
-
Expert Insight: The use of an air- and moisture-free environment is critical as the active Ni(0) catalyst is sensitive to oxidation. PCy₃ is an electron-rich, bulky ligand that promotes the desired catalytic activity.[1]
-
2. Reagent and Substrate Addition:
-
Add anhydrous THF (to achieve a ~0.2 M concentration with respect to the limiting reagent).
-
Stir the mixture at room temperature for 10-15 minutes until the solids dissolve, resulting in a homogeneous solution.
-
Using a syringe, add trans-1,3-pentadiene (1.5 equivalents).
-
Add benzaldehyde (1.0 equivalent, the limiting reagent) dropwise via syringe.
3. Reaction Monitoring:
-
Stir the reaction mixture at room temperature for 14-16 hours.
-
Monitor the reaction progress by TLC, observing the consumption of the aldehyde.
-
Trustworthiness Check: A successful reaction will show the disappearance of the benzaldehyde spot and the appearance of a new, less polar spot corresponding to the allylboronic ester intermediate.
-
4. Oxidative Workup:
-
Once the reaction is complete, remove the flask from the inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add 3 M aqueous NaOH solution, followed by the careful, dropwise addition of 30% H₂O₂. Caution: This addition is exothermic and involves gas evolution.
-
Causality: The basic peroxide solution facilitates the oxidation of the carbon-boron bond to a carbon-oxygen bond, converting the stable boronic ester into the desired homoallylic alcohol.
-
5. Extraction and Purification:
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the excess peroxide by adding saturated aqueous Na₂S₂O₃.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a 10-20% ethyl acetate in hexanes gradient) to afford the pure homoallylic alcohol.
6. Characterization:
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the purified product or the crude reaction mixture, typically by comparing the integration of well-resolved signals corresponding to each diastereomer.
Data Presentation: Scope and Selectivity
The nickel-catalyzed reductive coupling is effective for a range of aldehydes and dienes, consistently delivering high diastereoselectivity. Aromatic aldehydes are particularly efficient substrates.[1][3]
| Entry | Aldehyde | Diene | Yield (%)[1] | Diastereomeric Ratio (syn:anti)[1] |
| 1 | Benzaldehyde | trans-1,3-Pentadiene | 85 | >20:1 |
| 2 | 4-Methoxybenzaldehyde | trans-1,3-Pentadiene | 88 | >20:1 |
| 3 | 4-Chlorobenzaldehyde | trans-1,3-Pentadiene | 81 | >20:1 |
| 4 | 2-Naphthaldehyde | trans-1,3-Pentadiene | 75 | >20:1 |
| 5 | Cinnamaldehyde | trans-1,3-Pentadiene | 60 | >20:1 |
| 6 | Benzaldehyde | 3-Methyl-1,3-pentadiene | 70 | >20:1 |
Reaction conditions: 10 mol% Ni(cod)₂, 10 mol% PCy₃, 1.1 eq. B₂(pin)₂, THF, 14 h, room temperature. Yields are for the isolated, purified alcohol.
Conclusion
The nickel-catalyzed diboron-promoted reductive coupling of dienes and aldehydes is a highly reliable and diastereoselective method for synthesizing homoallylic alcohols.[1] Its operational simplicity, use of mild conditions, and broad substrate scope make it an invaluable tool for synthetic chemists. The reaction proceeds through a versatile allylboronic ester intermediate, providing access to a key synthetic building block in a single, efficient step.[3] This protocol provides a validated framework for researchers aiming to construct complex molecular architectures with precise stereochemical control.
References
-
Cho, H. Y., & Morken, J. P. (2008). Diastereoselective Construction of Functionalized Homoallylic Alcohols by Ni-Catalyzed Diboron-Promoted Coupling of Dienes and Aldehydes. Journal of the American Chemical Society, 130(48), 16140–16141. Available at: [Link]
-
Cho, H. Y., & Morken, J. P. (2008). Diastereoselective Construction of Functionalized Homoallylic Alcohols by Ni-Catalyzed Diboron-Promoted Coupling of Dienes and Aldehydes. PMC. Available at: [Link]
-
Ma, J.-T., et al. (2023). Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes. Journal of the American Chemical Society. Available at: [Link]
-
Ma, J.-T., et al. (2023). Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes. PubMed. Available at: [Link]
-
Xiao, L.-J., & Zhou, Q.-L. Diastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes. State Key Laboratory of Elemento-Organic Chemistry. Available at: [Link]
Sources
- 1. Diastereoselective Construction of Functionalized Homoallylic Alcohols by Ni-Catalyzed Diboron-Promoted Coupling of Dienes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ãLi-Jun Xiao & Qi-Lin ZhouãDiastereodivergent and Enantioselective Synthesis of Homoallylic Alcohols via Nickel-Catalyzed Borylative Coupling of 1,3-Dienes with Aldehydes-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
- 3. Diastereoselective Construction of Functionalized Homoallylic Alcohols by Ni-Catalyzed Diboron-Promoted Coupling of Dienes and Aldehydes [organic-chemistry.org]
Troubleshooting & Optimization
removing unreacted benzaldehyde from chalcone synthesis mixture
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for chalcone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to address a common bottleneck in the Claisen-Schmidt condensation: the removal of unreacted benzaldehyde from the crude reaction mixture. Here, we provide in-depth troubleshooting guides and FAQs to help you achieve high purity for your target chalcone.
Troubleshooting Guide: Isolating Pure Chalcone
This section provides a systematic approach to diagnosing and resolving issues related to residual starting materials, particularly unreacted benzaldehyde.
Q1: How can I confirm the presence of unreacted benzaldehyde in my crude product?
A1: Before proceeding with extensive purification, it is crucial to confirm the presence and relative amount of benzaldehyde. Several straightforward diagnostic techniques can be used.
-
Olfactory Test: Benzaldehyde has a distinct and potent almond-like odor.[1] If your crude product carries this scent, it is a strong initial indicator of contamination.
-
Thin-Layer Chromatography (TLC): TLC is the most reliable and common method for qualitatively assessing the purity of your crude product.[2] It allows you to visualize the separation of the chalcone, benzaldehyde, and other potential impurities like the starting ketone.[2]
-
Principle: Separation is based on polarity. Silica gel is a polar stationary phase. More polar compounds will have a stronger interaction with the silica and travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Benzaldehyde, being more polar than most chalcones, will typically have a lower Rf value.
-
Quick Protocol:
-
Prepare Standards: Dissolve small amounts of your starting benzaldehyde and acetophenone in a solvent like ethyl acetate to use as standards.[2]
-
Spot the Plate: On a silica gel TLC plate, spot the benzaldehyde standard, the crude reaction mixture, and the acetophenone standard side-by-side.[2]
-
Develop: Place the plate in a developing chamber with an appropriate eluent system (e.g., 9:1 or 4:1 Hexane:Ethyl Acetate).[3][4]
-
Visualize: View the developed plate under a UV lamp (254 nm). The presence of a spot in the crude mixture lane that corresponds to the Rf of the benzaldehyde standard confirms its presence.
-
-
Diagnostic Workflow for Crude Chalcone Analysis
Caption: Diagnostic workflow to confirm benzaldehyde presence.
Q2: I've confirmed benzaldehyde is present. Which purification method should I use?
A2: The optimal purification strategy depends on the physical state of your crude product and the nature of other impurities. The following decision tree and summary table will guide your choice between the three most effective methods: Recrystallization, Column Chromatography, and a selective Sodium Bisulfite Wash.
Decision Workflow for Purification Method Selection
Caption: Decision tree for selecting the appropriate purification method.
| Method | Principle | Best For | Key Advantages | Key Disadvantages |
| Recrystallization | Differential solubility | Crude products that are solid and relatively pure.[5] | Scalable, cost-effective, can yield very pure crystalline material. | Ineffective for oils or if impurities have similar solubility; risk of "oiling out".[3][6] |
| Column Chromatography | Differential adsorption | Oily products, complex mixtures, or when impurities have similar polarities to the chalcone.[3][7] | Excellent separation power for a wide range of compounds. | More time-consuming, requires larger solvent volumes, can be lower yielding. |
| Sodium Bisulfite Wash | Chemical reaction/extraction | Selectively removing benzaldehyde when the chalcone is stable to aqueous workup.[8] | Highly specific for aldehydes, fast, and efficient for removing large amounts of benzaldehyde.[8][9] | Product must be stable and insoluble in the aqueous layer; does not remove non-aldehyde impurities. |
Method 1: Purification by Recrystallization
Causality: This technique exploits the difference in solubility between the chalcone product and benzaldehyde in a given solvent system at different temperatures. Chalcones, being larger and often more symmetrical molecules, are typically significantly less soluble in a cold solvent like an ethanol/water mixture compared to the more polar and smaller benzaldehyde molecule.[9] As the hot, saturated solution cools, the chalcone's solubility drops sharply, causing it to crystallize out, while benzaldehyde and other soluble impurities remain in the mother liquor.[7][9]
Experimental Protocol:
-
Solvent Selection: 95% ethanol is a widely effective solvent for recrystallizing many chalcones.[5][6] If the chalcone is too soluble in pure ethanol, a mixed-solvent system with water (a "poor" solvent) can be used.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and heat the mixture (e.g., on a hot plate at ~50°C) while stirring until the solid is completely dissolved.[5][10] Avoid adding a large excess of solvent, as this will reduce your final yield.[5][6]
-
Hot Filtration (Optional): If you observe any insoluble impurities in the hot solution, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[5][10]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the chalcone.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5][9]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold 95% ethanol to rinse away any residual mother liquor containing benzaldehyde.[9] Using cold solvent is critical to prevent your purified product from redissolving.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[9]
Method 2: Purification by Column Chromatography
Causality: Column chromatography separates compounds based on their partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a less polar eluent).[11] Benzaldehyde contains a polar carbonyl group and will adsorb more strongly to the silica gel than the less polar chalcone. Therefore, the chalcone will travel down the column more quickly with the eluent, allowing for its separation and collection in pure fractions.[3]
Experimental Protocol:
-
Eluent Selection: Using TLC, find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives your chalcone an Rf value between 0.25 and 0.35 for optimal separation.[5]
-
Column Packing: Pack a chromatography column with silica gel using a "slurry" or "wet packing" method with your chosen eluent.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the packed column.[7]
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[5] This method often provides better separation.
-
-
Elution: Carefully add the eluent to the column and begin collecting fractions. Use gentle air pressure ("flash chromatography") to speed up the process.[10]
-
Monitoring: Monitor the fractions being collected using TLC to identify which ones contain the pure chalcone.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone product.[5]
Method 3: Purification by Sodium Bisulfite Wash
Causality: This is a chemical purification method, not a physical one. It relies on the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of benzaldehyde. This reaction forms a water-soluble bisulfite adduct.[1][8] The chalcone's α,β-unsaturated ketone system is significantly less reactive towards this addition, allowing the benzaldehyde adduct to be selectively washed away into an aqueous layer, leaving the purified chalcone in the organic layer.[9]
Experimental Protocol:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or dichloromethane (DCM) and transfer it to a separatory funnel.[8][9]
-
Extraction: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel. Stopper the funnel and shake vigorously for several minutes, making sure to vent frequently to release any pressure.
-
Layer Separation: Allow the layers to separate. The lower aqueous layer will contain the water-soluble benzaldehyde-bisulfite adduct.[9]
-
Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.
-
Washing: Wash the remaining organic layer with deionized water, followed by a wash with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.[9]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[9]
-
Solvent Removal: Filter off the drying agent and remove the organic solvent by rotary evaporation to yield the purified chalcone.[9]
Frequently Asked Questions (FAQs)
Q: After purification, my chalcone is a sticky oil instead of the expected solid. What should I do? A: This is a common issue that can arise from several factors.[6]
-
Residual Impurities: Even small amounts of impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression.[6] Consider re-purifying the oil using column chromatography.[3]
-
Trapped Solvent: Residual solvent can prevent crystallization. Ensure your product is thoroughly dried, preferably under a high vacuum.[3]
-
Inducing Crystallization: If the product is pure but reluctant to crystallize, you can try scratching the inside of the flask with a glass rod or adding a "seed crystal" of pure chalcone to provide a nucleation site.[6]
Q: My TLC shows a third spot that isn't my starting materials or product. What could it be? A: A likely culprit is benzoic acid, which forms from the oxidation of benzaldehyde upon exposure to air.[8] Benzoic acid is acidic and can be easily removed. You can perform a basic aqueous wash by dissolving your crude product in an organic solvent (like diethyl ether) and washing it with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The benzoic acid will be deprotonated to form the water-soluble sodium benzoate salt, which will be extracted into the aqueous layer.[8]
Q: Is it a good idea to wash the crude solid with water after the initial filtration? A: Absolutely. After the initial reaction workup (acidification and filtration), washing the collected crude solid thoroughly with cold distilled water is a highly recommended first purification step.[7][12] This simple wash helps to remove the inorganic base catalyst (e.g., NaOH, KOH) and other highly water-soluble impurities, and it can also remove a significant amount of unreacted benzaldehyde.[9]
References
-
University of Babylon, "The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones)." [Link]
-
Journal of Pharmaceutical Research International, "Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH." [Link]
-
The Royal Society of Chemistry, "Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate." [Link]
-
Indonesian Journal of Pharmacy, "The synthesis of chalcone compounds with cl and br substituents and their potential anticancer activities against mcf-7 breast cancer cells." [Link]
-
ResearchGate, "How do I get a chalcone precipitate to form?" [Link]
-
PrepChem, "Preparation of benzaldehyde." [Link]
-
Molecules, "Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture." [Link]
-
Chemistry LibreTexts, "4: The Aldol Condensation – Preparation of Chalcones (Experiment)." [Link]
-
MDPI, "Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent." [Link]
-
JETIR, "SYNTHESIS OF CHALCONES." [Link]
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Technical Support Center: Optimizing Reaction Temperature for the Reduction of Chalcone to Allylic Alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective reduction of chalcones. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize the synthesis of allylic alcohols from α,β-unsaturated ketone precursors. Temperature is arguably one of the most critical parameters governing the chemoselectivity of this transformation. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to help you achieve high yields and product purity.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the role of temperature and reagent choice in chalcone reductions.
Q1: Why is temperature so critical when reducing a chalcone to an allylic alcohol?
A: Temperature is a key factor that dictates the chemoselectivity of the reduction. Chalcones possess two primary electrophilic sites susceptible to hydride attack: the carbonyl carbon (C=O) and the β-carbon of the alkene (C=C).
-
1,2-Reduction: Attack at the carbonyl carbon yields the desired allylic alcohol. This pathway is generally favored by "harder" hydride reagents and lower temperatures.
-
1,4-Reduction (Conjugate Addition): Attack at the β-carbon leads to an enolate intermediate, which upon workup gives a saturated ketone. This ketone is often rapidly reduced further to the saturated alcohol. This pathway is more common with "softer" hydride reagents and can be promoted by higher temperatures.
Controlling the temperature allows you to fine-tune the kinetic versus thermodynamic control of the reaction, directly influencing the product distribution. Excessively high temperatures can also lead to side reactions and product degradation.[1][2]
Q2: What is the "Luche Reduction," and what is the optimal temperature for it?
A: The Luche reduction is a highly reliable method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[3][4] It utilizes a combination of sodium borohydride (NaBH₄) and a lanthanide salt, most commonly cerium(III) chloride (CeCl₃·7H₂O).[5][6] The Ce³⁺ ion is a Lewis acid that coordinates to the carbonyl oxygen, increasing its electrophilicity and directing the hydride attack specifically to that position.[7]
A major advantage of the Luche reduction is its high selectivity at moderate temperatures. It is typically performed at or below room temperature (0 °C to 25 °C), which is sufficient to achieve excellent conversion and selectivity without the need for cryogenic setups.[4][8]
Q3: Can I use standard sodium borohydride (NaBH₄) alone? What temperature should I use?
A: Yes, NaBH₄ alone can be used, but its selectivity can be highly dependent on the solvent and temperature. In protic solvents like methanol or ethanol, NaBH₄ can produce a mixture of the 1,2-reduction product (allylic alcohol) and the 1,4-reduction product (saturated alcohol).[9][10] To favor the desired allylic alcohol, the reaction is often run at low temperatures (e.g., 0 °C). If the reaction is sluggish, gentle warming may be required, but this increases the risk of conjugate addition.
Q4: When is Diisobutylaluminium Hydride (DIBAL-H) the right choice, and why is the temperature so specific?
A: DIBAL-H is a powerful and bulky reducing agent. Its primary advantage is its ability to be used for partial reductions, but it requires strict temperature control. For the reduction of chalcones to allylic alcohols, DIBAL-H must be used at very low temperatures, typically -78 °C (a dry ice/acetone bath).[11][12]
At -78 °C, the initial reduction of the carbonyl forms a stable tetrahedral intermediate that is coordinated to the aluminum.[11][13] This intermediate does not collapse until aqueous workup is performed, preventing over-reduction. If the reaction is allowed to warm up before quenching, the intermediate can break down, and the excess DIBAL-H will reduce the double bond, leading to the saturated alcohol.[11][14]
Q5: How can I effectively monitor the reaction to find the optimal temperature?
A: Thin Layer Chromatography (TLC) is the most practical method for real-time reaction monitoring.[1][15] Before starting, run a TLC plate with your starting chalcone to establish its Rf value. During the reaction, periodically take small aliquots and run a new TLC plate. You will observe the disappearance of the starting material spot and the appearance of a new, typically lower Rf spot corresponding to the more polar allylic alcohol product. This allows you to gauge the reaction's progress and decide if a temperature increase is necessary or if the reaction has gone to completion.[2]
Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to resolving specific problems encountered during the reduction.
| Problem | Possible Cause | Recommended Solution |
| 1. Low Yield & Unreacted Starting Material | Insufficient Reaction Temperature: The activation energy for the reduction is not being met.[1] | Action: Monitor the reaction by TLC. If no conversion is observed after 30-60 minutes, gradually increase the temperature. For a Luche reduction at 0 °C, allow it to warm to room temperature. For NaBH₄, you might consider gentle heating to 40 °C, but watch for side product formation.[1][2] |
| Impure Starting Chalcone: Impurities from the initial synthesis (e.g., Claisen-Schmidt condensation) can inhibit the catalyst or interfere with the reaction.[1] | Action: Purify the starting chalcone via recrystallization from a suitable solvent (ethanol is common) or by column chromatography before proceeding with the reduction.[1][15] Confirm purity by NMR or melting point analysis. | |
| 2. Formation of Saturated Alcohol (Over-reduction) | Incorrect Reagent Choice: Using a non-selective reducing agent like NaBH₄ in methanol at elevated temperatures can favor 1,4-addition.[9] | Action: Switch to a highly selective 1,2-reduction system. The Luche reduction (NaBH₄/CeCl₃) is the gold standard for this transformation and is highly recommended.[4][6][7][8] |
| Temperature Too High: For sensitive reagents like DIBAL-H, even a slight increase in temperature above -78 °C can lead to loss of selectivity and over-reduction.[11] | Action: Strictly maintain the reaction temperature at -78 °C throughout the addition of DIBAL-H and for the duration of the reaction until quenching.[12][13] Ensure your cooling bath is well-maintained. | |
| 3. Messy Reaction (Multiple Spots on TLC) | Excessive Temperature: High temperatures can cause degradation of the starting material or the product, leading to multiple byproducts.[1][2] | Action: Perform the reaction at a lower temperature. Start at 0 °C or even -20 °C. It is often better to have a slower, cleaner reaction than a fast, messy one. |
| Reactive Functional Groups: The chalcone substrate itself may have other sensitive groups that react under the chosen conditions. | Action: Re-evaluate your reducing agent. The Luche reduction is tolerant of many functional groups.[4] If issues persist, consider protecting sensitive groups before the reduction. |
Data Summary & Reagent Comparison
This table provides a quick reference for selecting the appropriate conditions for your desired transformation.
| Reagent System | Typical Temperature | Selectivity | Primary Product | Key Considerations |
| NaBH₄ | 0 °C to 40 °C | Moderate | Allylic Alcohol / Saturated Alcohol mixture | Selectivity is highly solvent and substrate-dependent.[9] |
| NaBH₄ / CeCl₃ (Luche) | 0 °C to 25 °C | Excellent | Allylic Alcohol | The method of choice for clean 1,2-reduction.[4][6][8] Tolerant of many functional groups. |
| DIBAL-H | -78 °C (Strictly) | Excellent | Allylic Alcohol | Requires cryogenic temperatures. Deviation from -78 °C leads to over-reduction.[11][12][13] |
Visualized Workflows and Mechanisms
Reaction Pathway Selectivity
The following diagram illustrates the competing reaction pathways. Temperature and reagent choice determine which path is favored.
Caption: Competing 1,2- and 1,4-reduction pathways of chalcone.
Troubleshooting Logic Flow
Use this decision tree to diagnose and solve common issues with selectivity.
Caption: Troubleshooting decision tree for poor reaction selectivity.
Optimized Experimental Protocols
Protocol 1: Selective 1,2-Reduction using Luche Conditions
This protocol describes a general procedure for the selective formation of an allylic alcohol.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chalcone (1.0 eq) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.0 - 1.2 eq).
-
Solvent: Add methanol (MeOH) as the solvent (concentration typically 0.1-0.2 M).
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 15-20 minutes until the salt is well-dissolved and the solution is cooled to 0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.0 - 1.2 eq) portion-wise over 5-10 minutes. Vigorous gas evolution (H₂) may be observed.
-
Reaction: Continue stirring the reaction at 0 °C or allow it to warm slowly to room temperature. Monitor the reaction's progress by TLC. The reaction is often complete within 30 minutes to 2 hours.
-
Quenching & Workup: Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude allylic alcohol by column chromatography on silica gel.
Protocol 2: Selective 1,2-Reduction using DIBAL-H at Low Temperature
This protocol requires strict adherence to anhydrous conditions and low temperature.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chalcone (1.0 eq) and dissolve it in an anhydrous solvent (e.g., DCM, THF, or toluene).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone or dry ice/isopropanol bath. It is critical to maintain this temperature throughout the addition and reaction.[12]
-
Reagent Addition: Slowly add DIBAL-H (1.0-1.2 eq, typically as a 1M solution in hexanes or toluene) dropwise via syringe over 20-30 minutes.
-
Reaction: Stir the mixture at -78 °C for 1-3 hours. Monitor the reaction by TLC (quench a small aliquot with methanol before spotting).
-
Quenching: While maintaining the -78 °C temperature, quench the reaction by the very slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).[12]
-
Workup: Allow the mixture to warm to room temperature and stir vigorously until the two layers become clear (this can take several hours). Filter the resulting suspension through a pad of Celite®, washing with ethyl acetate or DCM. Separate the layers of the filtrate, wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
References
-
The chemoselective double bond reduction of chalcones 8. ResearchGate. [Link]
-
New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. [Link]
-
Selective reduction of carbonyl in chalcone. ResearchGate. [Link]
-
A Review: Green Synthesis of Chalcone. Tuijin Jishu/Journal of Propulsion Technology. [Link]
-
A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. CORE. [Link]
-
Review of Methods and Various Catalysts Used for Chalcone Synthesis. [Link]
-
Microwave Assisted Reduction of Chalcones: A Versatile Method. Academia.edu. [Link]
-
An efficient green protocol for the synthesis of chalcones by a Claisen–Schmidt reaction using bismuth(III)chloride as a catalyst under solvent-free condition. Taylor & Francis Online. [Link]
-
OS-FGI Lecture2. Imperial College London. [Link]
-
REVIEW OF CATALYSTS, ALTERNATIVE CONDITIONS AND REACTORS USED FOR CHALCONE SYNTHESIS. Even3. [Link]
-
Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains. MDPI. [Link]
-
DIBAL-H Reduction. Organic Synthesis. [Link]
-
Reductions by the Alumino- and Borohydrides in Organic Synthesis. [Link]
-
benzalacetophenone. Organic Syntheses Procedure. [Link]
-
Reduction of chalcone by hydrogenation. ResearchGate. [Link]
-
Effect of temperature on yield of chalcone. ResearchGate. [Link]
-
One-Step Reduction of Chalcones to Saturated Alcohols by Ammonium Formate/Palladium on Carbon: A Versatile Method. ResearchGate. [Link]
-
How to reduce the >C=O group of chalcone to >CH2 selectively so that the double bond remains intact?. ResearchGate. [Link]
-
DIBAL Reducing Agent. Chemistry Steps. [Link]
-
Chemoselective reduction for different steroidal α,β-unsaturated ketone into diene by using Luche reagent. ACG Publications. [Link]
-
DIBAL H at -78°C. Reddit. [Link]
-
Chalcone Part II Catalytic Reduction of Substituted Chalcone. YouTube. [Link]
-
Stereoselective bioreduction of chalcone and β diketone by Saccharomyces cerevisiae in biphasic solvent system: A mechanistic study. ResearchGate. [Link]
-
Reduction. Chemistry IIT Bombay. [Link]
-
Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. The Royal Society of Chemistry. [Link]
-
Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. [Link]
-
Design, synthesis, and biological evaluation of chalcone derivatives as selective Monoamine Oxidase-B inhibitors with potential. AIR Unimi. [Link]
-
Reducing chalcone carbonyl group to secondary alcohol using NaBH4 - would it also disrupt the alkene C=C bond?. Reddit. [Link]
-
The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. Frontiers. [Link]
-
An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. [Link]
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Technical Support Center: Preventing Byproduct Formation in the Synthesis of trans-1,3-Diphenyl-2-propen-1-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of trans-1,3-Diphenyl-2-propen-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the selective reduction of trans-chalcone and related α,β-unsaturated ketones. Our focus is on providing a deep mechanistic understanding to empower you to troubleshoot and prevent the formation of common byproducts, thereby improving yield and purity.
The primary challenge in this synthesis is achieving a selective 1,2-reduction of the carbonyl group while preserving the conjugated carbon-carbon double bond. This guide addresses the most frequent issues through a series of FAQs and in-depth troubleshooting protocols.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues. For detailed protocols and mechanistic explanations, please refer to the subsequent sections.
Q1: My primary byproduct is the saturated ketone, 1,3-diphenyl-1-propanone (dihydrochalcone). What is causing this?
A: This is a classic case of undesired 1,4-conjugate addition instead of the desired 1,2-addition. Your reducing agent is adding a hydride to the β-carbon of the double bond instead of the carbonyl carbon. This is common with "softer" hydride reagents or under conditions that favor thermodynamic control. To resolve this, you must use a "harder" nucleophile or a reagent system that enhances the electrophilicity of the carbonyl carbon. The Luche reduction is the industry-standard solution for this problem.[1][2]
Q2: My reaction produces a mixture of the desired allylic alcohol and the fully saturated alcohol, 1,3-diphenyl-1-propanol. How can I prevent this over-reduction?
A: Over-reduction occurs when the reducing agent is too powerful or used in excess, causing the reduction of both the carbonyl and the alkene. While sodium borohydride (NaBH₄) typically does not reduce isolated alkenes, aggressive reagents like lithium aluminum hydride (LiAlH₄) can, under certain conditions, reduce the double bond in conjugated systems after the initial carbonyl reduction.[3] To prevent this, ensure you are using a mild reductant like NaBH₄, carefully control the stoichiometry (1.0-1.2 equivalents), and maintain a low reaction temperature.
Q3: The reaction is very slow or remains incomplete, with significant starting material (chalcone) left. What steps can I take?
A: Incomplete conversion can stem from several factors. First, verify the activity of your sodium borohydride, as it can degrade over time, especially if improperly stored. Second, ensure sufficient stoichiometry of the reducing agent. Third, the choice of solvent is critical; protic solvents like methanol or ethanol are generally required to activate the borohydride and facilitate the reaction.[4] Finally, while low temperatures enhance selectivity, excessively low temperatures can slow the reaction rate to an impractical level. Allow the reaction to warm to room temperature after the initial controlled addition if necessary.
Q4: What is the most reliable method for the selective 1,2-reduction of chalcone to trans-1,3-diphenyl-2-propen-1-ol?
A: The Luche reduction is widely regarded as the most effective and reliable method for the selective 1,2-reduction of α,β-unsaturated ketones.[5] This method utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a methanol or ethanol solvent. It provides high yields of the allylic alcohol with minimal formation of the 1,4-addition byproduct.[1][2]
Section 2: In-Depth Troubleshooting Guides
This section provides a detailed analysis of common problems, the underlying chemical principles, and validated protocols for their resolution.
Guide 2.1: Issue - Formation of 1,3-Diphenyl-1-propanone (1,4-Conjugate Addition Product)
Root Cause Analysis: 1,2-Addition vs. 1,4-Addition
An α,β-unsaturated ketone like chalcone has two primary electrophilic sites: the "hard" carbonyl carbon and the "soft" β-carbon. According to Hard and Soft Acid-Base (HSAB) theory, hard nucleophiles preferentially attack the hard electrophilic center (1,2-addition), while soft nucleophiles favor the soft center (1,4-addition).[2] Standard NaBH₄ can sometimes act as a borderline nucleophile, leading to a mixture of products. The key to preventing the 1,4-adduct is to make the hydride attack at the carbonyl carbon faster and more favorable.
Caption: Competing 1,2- and 1,4-addition pathways in chalcone reduction.
Validated Solution: The Luche Reduction
The Luche reduction brilliantly solves the problem of 1,4-addition. The cerium(III) chloride acts as a Lewis acid, coordinating strongly to the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, making it a much "harder" and more attractive site for hydride attack.[6] Furthermore, in alcoholic solvents, the active reducing species is thought to be an alkoxyborohydride, which is a "harder" nucleophile, further favoring the 1,2-pathway.[2]
Caption: Simplified experimental workflow for the Luche Reduction.
Experimental Protocol: Luche Reduction of trans-Chalcone
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add trans-chalcone (1.0 equiv) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equiv).
-
Dissolution: Add methanol as the solvent (approx. 0.1 M concentration relative to chalcone) and stir at room temperature until all solids dissolve.
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath.
-
Addition of Reductant: Slowly add sodium borohydride (NaBH₄, 1.1 equiv) portion-wise over 5-10 minutes. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Stir the reaction at 0°C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 10-30 minutes).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (HCl) until gas evolution ceases and the pH is acidic (~pH 2-3).
-
Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[7]
Guide 2.2: Issue - Formation of Over-reduction and Saturation Byproducts
Root Cause Analysis: Reductant Strength and Selectivity
The formation of saturated byproducts like 1,3-diphenyl-1-propanol or 1,3-diphenylpropane arises from the reduction of the carbon-carbon double bond. This is highly dependent on the choice of reducing agent.
| Reagent | Typical Outcome on Chalcone | Mechanism of Byproduct Formation |
| NaBH₄ | Highly selective for the carbonyl (1,2-reduction).[8] | Low risk of over-reduction. Byproducts usually stem from 1,4-addition, not C=C reduction. |
| NaBH₄/CeCl₃ (Luche) | The gold standard for selective 1,2-reduction to the allylic alcohol.[1][2] | Suppresses 1,4-addition and does not reduce the C=C bond. |
| LiAlH₄ | Powerful, less selective. Can lead to over-reduction.[3] | Reduces the carbonyl, but the intermediate aluminum alkoxide can sometimes deliver a hydride intramolecularly to the double bond, leading to the saturated alcohol.[3] |
| H₂/Catalyst (e.g., Pd/C) | Reduces both the carbonyl and the alkene. | Catalytic hydrogenation is non-selective for this substrate and will yield the fully saturated alkane, 1,3-diphenylpropane. |
Validated Solution: Controlled Reduction with Sodium Borohydride
For a standard, cost-effective synthesis where 1,4-addition is a minor concern, a simple NaBH₄ reduction is effective. The key is precise control over reaction parameters.
Experimental Protocol: Selective Reduction with NaBH₄
-
Setup: Dissolve trans-chalcone (1.0 equiv) in methanol or 95% ethanol in a round-bottom flask with a stir bar.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This mitigates the exothermicity and improves selectivity.[9]
-
Addition of Reductant: In a separate flask, dissolve NaBH₄ (1.1 equiv) in a small amount of the same cold solvent. Add the NaBH₄ solution dropwise to the chalcone solution over 15-20 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Workup & Purification: Follow the quenching, workup, and purification steps outlined in the Luche Reduction protocol (Guide 2.1).
Section 3: Alternative Synthetic Routes & Considerations
3.1 Meerwein-Ponndorf-Verley (MPV) Reduction
The MPV reduction is a highly chemoselective method that uses an aluminum alkoxide (typically aluminum isopropoxide) as a catalyst to transfer a hydride from a sacrificial alcohol (isopropanol) to the ketone.[10][11]
-
Advantages: Excellent selectivity for aldehydes and ketones over other functional groups, including alkenes.[12] Uses inexpensive and relatively safe reagents.
-
Common Pitfalls: The reaction is an equilibrium. The byproduct, acetone, must be continuously removed by distillation to drive the reaction to completion.[13] The reaction can be slow compared to hydride-based reductions.
3.2 Grignard Reaction with Cinnamaldehyde
An alternative synthesis involves the reaction of cinnamaldehyde with a phenyl Grignard reagent (e.g., phenylmagnesium bromide).
-
Advantages: Forms the key carbon-carbon bond and the alcohol in a single transformation.
-
Common Pitfalls: Grignard reagents are prone to competing 1,4-addition on α,β-unsaturated aldehydes.[14] They are also strong bases, which can cause side reactions. The reaction requires strictly anhydrous (dry) conditions to prevent quenching of the Grignard reagent.[15][16]
Caption: A decision tree for troubleshooting byproduct formation.
References
-
Luche Reduction | Thermo Fisher Scientific - RU. Provides an overview of the Luche reduction, highlighting its selectivity for converting α,β-unsaturated ketones to allylic alcohols. [1]
-
Luche reduction - Wikipedia. Details the mechanism and application of the Luche reduction, explaining the role of cerium chloride in promoting 1,2-addition. [2]
-
Luche Reduction - YouTube. A video explanation of the Luche reduction mechanism, specifically mentioning the reduction of chalcone to 1,3-diphenyl-prop-2-en-1-ol. [5]
-
Luche reduction - Name-Reaction.com. Describes the role of cerium in activating the alcohol solvent to form "hard" alkoxyborohydride reagents that favor 1,2-addition. [6]
-
Why does LiAlH4 reduce the double bond of cinnamaldehyde, whereas NaBH4 does not? - Chemistry Stack Exchange. Discusses the different reactivities of LiAlH₄ and NaBH₄ towards conjugated systems, explaining the potential for over-reduction with LiAlH₄. [3]
-
Reduction of trans-Cinnamaldehyde - Odinity. Provides a standard experimental procedure for the reduction of a similar α,β-unsaturated system using NaBH₄ in methanol. [4]
-
Application Notes and Protocols for the Synthesis of Cinnamyl Alcohol via Sodium Borohydride Reduction of Cinnamaldehyde - Benchchem. Details protocols and the importance of temperature control for the selective reduction of cinnamaldehyde. [9]
-
Meerwein-Ponndorf-Verley Reduction - Alfa Chemistry. Explains the mechanism and advantages of the MPV reduction, noting its high chemoselectivity for carbonyls. [12]
-
Meerwein-Ponndorf-Verley Reaction (Reduction). Describes the principle of the MPV reduction, including the need to remove acetone to drive the equilibrium. [10]
-
Meerwein–Ponndorf–Verley reduction - Wikipedia. Provides a historical and mechanistic overview of the MPV reduction. [11]
-
Meerwein-Ponndorf-Verley Reduction - Organic Chemistry Portal. Notes that the removal of acetone by distillation is key to the success of the MPV reaction. [13]
-
Grignard Reaction - Organic Chemistry Portal. Discusses side reactions of Grignard reagents, including their potential to act as a base or participate in 1,4-addition with sterically hindered ketones. [14]
-
Grignard Reaction. Highlights the need for anhydrous conditions when using Grignard reagents. [15]
-
What is the reaction between Grignard reagents and aldehydes/ketones, and what products are formed? - Quora. General discussion on Grignard reactions with carbonyls. [16]
-
Reactions of Dienes: 1,2 and 1,4 Addition - Master Organic Chemistry. Explains the principles of kinetic vs. thermodynamic control in additions to conjugated systems. [17]
-
What is the Difference Between 1 2 Addition and 1 4 Addition. A summary of the key differences between the two addition pathways. [18]
-
US20060142611A1 - Preparation of 1,3-diphenylprop-2-en-1-one derivatives. Mentions purification by silica gel chromatography. [7]
-
Reducing chalcone carbonyl group to secondary alcohol using NaBH4 - would it also disrupt the alkene C=C bond? : r/Chempros - Reddit. A discussion confirming that NaBH₄ typically does not reduce the C=C bond in chalcones. [8]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Meerwein-Ponndorf-Verley Reaction (Chapter 81) - Name Reactions in Organic Synthesis [cambridge.org]
- 11. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. quora.com [quora.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. differencebetween.com [differencebetween.com]
improving the stereoselectivity of the reduction of 1,3-diphenyl-2-propen-1-one
Welcome to the Advanced Synthesis Technical Support Center. Subject: Stereoselective Reduction of 1,3-Diphenyl-2-propen-1-one (Chalcone) Ticket ID: CHAL-RED-102 Assigned Specialist: Senior Application Scientist, Catalysis Division
Executive Summary: The Stereoselectivity Paradox
Reducing 1,3-diphenyl-2-propen-1-one (chalcone) presents a dual challenge: Regioselectivity (1,2- vs. 1,4-reduction) and Enantioselectivity (formation of the chiral alcohol).
Standard reducing agents (e.g., NaBH₄, H₂/Pd) fail here. NaBH₄ often yields racemic mixtures and can attack the
To achieve high stereoselectivity for the chiral allylic alcohol (preserving the C=C bond while setting the C-OH stereocenter), you must bypass the thermodynamic preference for conjugate addition. This guide prioritizes the Corey-Bakshi-Shibata (CBS) Reduction and Biocatalytic (KRED) routes, as these are the most robust protocols for this specific transformation.
Module 1: Decision Matrix & Mechanistic Pathways
Before selecting a reagent, confirm your target. Chalcone reduction has three common outcomes. Use the diagram below to select your protocol.
Figure 1: Strategic selection of reduction methods based on the desired oxidation state of the product.
Module 2: The Chemical Solution (CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is the "Gold Standard" for converting enones to chiral allylic alcohols.
Why it works: Borane (BH₃) is a soft electrophile. When activated by the chiral oxazaborolidine catalyst, it coordinates to the carbonyl oxygen.[1] The catalyst's rigid bicyclic structure forces the hydride delivery to occur from a specific face (Re or Si), yielding high enantiomeric excess (ee) while minimizing 1,4-reduction (saturation of the double bond).
Critical Protocol: (R)-Me-CBS Catalyzed Reduction
Reagents:
-
Substrate: 1,3-diphenyl-2-propen-1-one (Recrystallized).
-
Catalyst: (R)-Me-CBS (oxazaborolidine) [1 M in Toluene].
-
Reductant: Catecholborane (preferred over BH₃·THF for enones to minimize side reactions).
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk flask under Argon, charge (R)-Me-CBS (0.1 equiv).
-
Reductant Prep: Cool to -78°C. Add Catecholborane (1.2 equiv). Stir for 5 minutes.
-
Controlled Addition (The "Slow-Mo" Step): Dissolve Chalcone (1.0 equiv) in THF. Add this solution to the catalyst mixture dropwise over 1 hour .
-
Technical Insight: Slow addition keeps the concentration of unreacted enone low relative to the catalyst, preventing the uncatalyzed (racemic) background reaction.
-
-
Quench: Once TLC shows consumption, quench with MeOH at -78°C. Warm to RT.
-
Workup: Dilute with Et₂O, wash with saturated NaHCO₃ (to decompose borate esters), brine, dry over MgSO₄.
Expected Outcome: >90% Yield, >95% ee of the (S)-allylic alcohol (using R-catalyst).
Module 3: The Biological Solution (Enzymatic Reduction)
For researchers seeking "Green Chemistry" compliance or higher selectivity than CBS, Ketoreductases (KREDs) are the answer.
Why it works: Enzymes possess a pre-organized active site that strictly differentiates between the Re and Si faces. Unlike chemical catalysts, KREDs rarely touch the C=C double bond unless they are specifically "Ene-Reductases" (EREDs).
Protocol: KRED Screening & Scale-Up
-
Screening: Use a KRED screening kit (e.g., Codexis or similar). Dispense 10 mg Chalcone into wells containing buffer (pH 7.0), NADPH recycling mix (Glucose/GDH), and different KRED variants.
-
Incubation: Shake at 30°C for 24 hours.
-
Analysis: Extract with EtOAc and analyze via Chiral HPLC.
-
Scale-Up (Gram scale):
-
Dissolve Chalcone (1g) in IPA (Isopropanol acts as co-solvent and hydride donor for ADH enzymes).
-
Add Buffer (0.1 M Phosphate, pH 7.5) containing MgSO₄ (2 mM).
-
Add Enzyme (50 mg) and NADP+ (catalytic amount).
-
Stir at 30°C. Monitor pH (maintain 7.0-7.5).
-
Module 4: Troubleshooting Guide (FAQ)
This section addresses specific failure modes reported by users in the field.
Category A: Regioselectivity Issues
Q: "I am getting the dihydrochalcone (saturated ketone) instead of the alcohol."
-
Diagnosis: You likely used a hydride source that is too "hard" or conditions favoring thermodynamic control (1,4-addition).
-
Fix:
-
Switch to Luche Conditions if you only need the racemic allylic alcohol: Use NaBH₄ in the presence of CeCl₃·7H₂O (0.4 equiv) in MeOH. The Cerium coordinates the carbonyl, making 1,2-attack kinetically favorable.
-
For enantioselective routes, ensure your CBS system is strictly anhydrous. Moisture hydrolyzes the borane, leading to uncoordinated species that may favor conjugate addition.
-
Q: "I am getting the saturated alcohol (1,3-diphenylpropan-1-ol)."
-
Diagnosis: Over-reduction. This is common with Transfer Hydrogenation (Ru-TsDPEN) if the reaction runs too long or the temperature is too high.
-
Fix:
-
Lower Temperature: Run the reaction at 0°C or -20°C.
-
Switch Reagent: Move from Transfer Hydrogenation to CBS (Borane), as Borane is much less reactive toward internal alkenes than Ruthenium hydrides are.
-
Category B: Stereoselectivity (ee) Issues
Q: "My ee is stuck at 60-70%. It should be >90%."
-
Diagnosis: "Background Reaction."[2] The uncatalyzed reduction is competing with the catalyzed one.
-
Fix:
-
Slow Addition: Are you dumping the ketone in all at once? Stop. Use a syringe pump. The catalyst must always be in excess relative to the available ketone in solution.
-
Temperature: Lower the temp to -40°C or -78°C. The activation energy difference between the catalyzed and uncatalyzed pathways becomes more pronounced at lower temperatures.
-
Q: "The reaction stalls at 50% conversion."
-
Diagnosis: Product Inhibition or Catalyst Poisoning. Borates formed during the reaction can bind to the catalyst.[3][4]
-
Fix: Increase catalyst loading to 20 mol% or use stoichiometric chiral reagents (like DIP-Cl) if catalytic turnover is the bottleneck.
Module 5: Data & Validation
Table 1: Comparison of Methodologies
| Feature | CBS Reduction | Biocatalysis (KRED) | Ru-Transfer Hydrogenation |
| Primary Product | Allylic Alcohol | Allylic Alcohol | Saturated Alcohol (often) |
| Enantioselectivity | High (90-98% ee) | Very High (>99% ee) | High (90-99% ee) |
| Regioselectivity | Excellent (1,2-attack) | Perfect (Enzyme dependent) | Variable (Risk of 1,4) |
| Scalability | Good (requires safety prep) | Excellent (Green) | Good |
| Cost | Moderate (Chiral Ligand) | Low (at scale) | High (Ru metal) |
Validation Checklist (Self-Check):
-
TLC: Did the starting material (Rf ~0.6 in 20% EtOAc/Hex) disappear? Did a new polar spot appear?
-
1H NMR: Look for the vinyl protons.
-
Chalcone: Doublets at
7.5-8.0 ppm (J ~16 Hz). -
Allylic Alcohol: Vinyl protons remain (
6.3-6.7 ppm), plus a new carbinol proton ( ~5.3 ppm). -
Saturated Alcohol: Vinyl protons disappear . Multiplets appear at
2.0-3.0 ppm.
-
-
Chiral HPLC: Use a Chiralcel OD-H or AD-H column (Hexane/IPA 90:10). Racemic standard required for baseline.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[1][5][6][7] Journal of the American Chemical Society, 109(18), 5551-5553. Link
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102. Link
- Hollmann, F., et al. (2011). Biocatalytic reduction of chalcones: A green route to flavonoid derivatives. Green Chemistry, 13, 226-265.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.[1][7] Link
- Vertex AI Search Results. (2025). Summary of chalcone reduction pathways and Ru-TsDPEN specificity.
Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) for Borane, Ruthenium, and Chalcone derivatives before handling.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone: two steps towards natural sweetness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Catalytic Asymmetric Transfer Hydrogenation of trans-Chalcone Derivatives Using BINOL-derived Boro-phosphates [organic-chemistry.org]
- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
Technical Support Center: Column Chromatography for cis/trans Isomer Separation of 1,3-Diphenyl-2-propen-1-ol
An in-depth guide to resolving the geometric isomers of 1,3-diphenyl-2-propen-1-ol, this Technical Support Center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs for separation via column chromatography.
As a Senior Application Scientist, this guide is structured to provide both foundational knowledge and practical, field-tested solutions for the preparative separation of cis- and trans-1,3-diphenyl-2-propen-1-ol.
Pillar 1: Principles of Separation
The successful separation of cis/trans isomers of 1,3-diphenyl-2-propen-1-ol by column chromatography hinges on the subtle differences in their molecular geometry and resulting polarity.
-
Structural Differences : The trans-isomer possesses a more linear, planar structure, while the Cahn-Ingold-Prelog priority groups in the cis-isomer force a bulkier, less planar conformation.
-
Polarity and Interaction : In normal-phase chromatography, a polar stationary phase (like silica gel) is used.[1] The surface of silica gel is rich in hydroxyl (-OH) groups, making it highly polar.[1]
-
The hydroxyl group of the alcohol and the double bond's pi electrons in both isomers can interact with the stationary phase via hydrogen bonding and dipole-dipole interactions.
-
However, the less planar structure of the cis-isomer often results in a slightly greater net dipole moment and more accessible interaction points for the polar stationary phase.
-
Conversely, the more symmetric trans-isomer is typically less polar.
-
-
Elution Order : Due to these interactions, the compound with weaker interactions with the stationary phase will be carried through the column more quickly by the mobile phase.[1] Therefore, in a normal-phase setup, the less polar trans-isomer is expected to elute before the more polar cis-isomer.
Pillar 2: Experimental Protocol
This protocol provides a robust starting point for the separation. Optimization will likely be necessary based on the specific purity of the starting mixture and the desired scale.
Materials and Reagents
| Component | Specification | Purpose |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Adsorbent for separation |
| Mobile Phase | Hexane and Ethyl Acetate (HPLC Grade) | Eluent to carry sample through column |
| Sample | Crude mixture of cis/trans-1,3-diphenyl-2-propen-1-ol | The mixture to be purified |
| Apparatus | Glass chromatography column, flasks, TLC plates, UV lamp (254 nm) | Standard chromatography equipment |
Step-by-Step Methodology
-
Mobile Phase Preparation : Prepare a stock solution of 10% Ethyl Acetate in Hexane (v/v). This will be your starting mobile phase. Prepare other ratios (e.g., 5%, 15%, 20% Ethyl Acetate) for gradient elution if needed.
-
Column Packing (Wet/Slurry Method) : a. Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. b. In a separate beaker, create a slurry of silica gel in the initial mobile phase (e.g., 10% EtOAc/Hexane). c. Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge air bubbles. d. Open the stopcock to drain some solvent, allowing the silica to pack under gravity. The final packed bed should be uniform and level. Add another thin layer of sand on top to prevent disruption during sample loading.
-
Sample Loading (Dry Loading Method) : a. Dissolve your crude sample in a minimal amount of a volatile solvent like dichloromethane or acetone. b. Add a small amount of silica gel (approx. 2-3 times the weight of your crude sample) to this solution. c. Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your sample adsorbed onto the silica. d. Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection : a. Carefully add the mobile phase to the top of the column. b. Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to speed up the process if necessary. c. Monitor the separation by collecting small fractions (e.g., 10-20 mL) and analyzing them by Thin-Layer Chromatography (TLC).
-
Analysis : a. Spot each fraction on a TLC plate and develop it in a slightly more polar solvent system than your elution solvent (e.g., 20-30% EtOAc/Hexane) to ensure good spot separation. b. Visualize the spots under a UV lamp. c. Combine the fractions that contain the pure desired isomer. d. Evaporate the solvent from the combined fractions to obtain the purified compound.
Workflow Diagram
Caption: Experimental workflow for isomer separation.
Pillar 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the separation process in a direct question-and-answer format.
Troubleshooting Guide
Question: My cis/trans isomers are co-eluting or showing very poor resolution. What should I do?
Answer: This is the most common issue and can be traced to several factors.
-
Incorrect Mobile Phase Polarity : The eluent is likely too polar, causing both isomers to travel quickly down the column without sufficient interaction with the silica.
-
Solution : Decrease the polarity of your mobile phase. If you are using 10% ethyl acetate in hexane, try reducing it to 5% or 7%. A shallower polarity gradient is key for separating compounds with similar polarities.[2]
-
-
Column Overloading : Too much sample has been loaded onto the column, exceeding its separation capacity.
-
Solution : Reduce the amount of crude material loaded. A general rule is to use a mass ratio of at least 30:1 of silica gel to the sample.
-
-
Poor Column Packing : Channels or cracks in the silica bed will lead to a non-uniform solvent front and poor separation.
-
Solution : Repack the column carefully. Ensure the slurry is homogeneous and allowed to settle without air bubbles. Tapping the column gently during packing can help.[2]
-
-
Sample Applied in a Too-Polar Solvent : If using wet loading, dissolving the sample in a solvent significantly more polar than the mobile phase will cause it to spread out as a wide band at the top of the column.
-
Solution : Use the "dry loading" method described in the protocol.[2] This ensures the sample starts as a very narrow band, which is critical for good resolution.
-
Question: Nothing is eluting from my column, or the compound is taking forever to elute.
Answer: This indicates that the compounds are too strongly adsorbed to the stationary phase.
-
Mobile Phase Not Polar Enough : The eluent lacks the strength to move the compounds down the column.[3]
-
Solution : Gradually increase the polarity of the mobile phase. If you started with 10% ethyl acetate, move to 15%, then 20%, and so on. This can be done step-wise (step gradient) or continuously.
-
-
Compound Decomposition : The isomers may be unstable on the acidic silica gel surface.[4]
-
Solution : First, test the stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[4] If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine mixed into the eluent (e.g., 0.1%).
-
Question: All my compounds eluted immediately in the first few fractions.
Answer: This is the opposite of the previous problem and means your compounds have very little interaction with the stationary phase.
-
Mobile Phase is Too Polar : The eluent is so strong that it washes everything off the column without any separation.
-
Solution : Drastically reduce the polarity of the mobile phase. If you used 20% ethyl acetate, try starting with 2-5% ethyl acetate in hexane.
-
Troubleshooting Decision Tree
Caption: Decision workflow for troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Which isomer, cis or trans, should elute first from a silica gel column? A1: In normal-phase chromatography using a polar stationary phase like silica gel, the less polar compound elutes first. The trans-isomer of 1,3-diphenyl-2-propen-1-ol is generally less polar than the cis-isomer, so the trans-isomer is expected to elute first .
Q2: Can I use reverse-phase chromatography to separate these isomers? A2: Yes, reverse-phase chromatography is a viable alternative. In this technique, a non-polar stationary phase (like C18-silica) and a polar mobile phase (like acetonitrile/water) are used.[5] The elution order would be inverted: the more polar cis-isomer would elute before the less polar trans-isomer.[6]
Q3: How do I choose the starting solvent system for my separation? A3: The ideal starting point is determined using Thin-Layer Chromatography (TLC). Test various solvent systems (e.g., different ratios of hexane and ethyl acetate). The optimal mobile phase for column chromatography is one that gives the lower-eluting spot (the trans-isomer) an Rf value of approximately 0.3-0.4, with clear separation from the higher-retained spot (cis-isomer).
Q4: Is it possible to use Gas Chromatography (GC) for this separation? A4: GC can also be used, particularly for analytical purposes. Separation would be based on differences in boiling points and interactions with the GC column's stationary phase.[7] For preparative-scale purification to isolate gram quantities of material, column chromatography is generally more suitable.[3]
Q5: My compound appears to be streaking or "tailing" on the TLC plate and column. Why? A5: Tailing is often caused by overloading the sample on the TLC plate or column. It can also occur if the compound is acidic and interacts too strongly with the slightly acidic silica gel. Using too polar of a solvent to dissolve and spot the sample can also cause streaking. If the issue persists with lower concentrations, consider adding a very small amount (0.1%) of a modifier like acetic acid to the mobile phase to improve the peak shape of acidic compounds, or triethylamine for basic compounds.
References
- Benchchem Technical Support Team. (2025, December). Technical Support Center: Optimizing GC Column Selection for Separating Alcohol Isomers. Benchchem.
- Benchchem. (n.d.). Refining purification methods for separating cis-trans isomers of chromium complexes. Benchchem.
- Welch Materials. (2024, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.
- ChemicalBook. (n.d.). TRANS-1,3-DIPHENYL-2-PROPEN-1-OL CAS 4663-33-6. ChemicalBook.
- ChemicalBook. (2026, January 13). TRANS-1,3-DIPHENYL-2-PROPEN-1-OL | 62668-02-4. ChemicalBook.
- PubChem. (n.d.). trans-1,3-Diphenyl-2-propen-1-ol. National Institutes of Health.
- Sigma-Aldrich. (n.d.). trans-1,3-Diphenyl-2-propen-1-ol >=98.0% HPLC. Sigma-Aldrich.
- Chromatography Forum. (2014, February 22). Separation of cis/trans isomers. Chromatography Forum.
- Chemodex. (n.d.). trans-1,3-Diphenyl-2-propen-1-ol. Chemodex.
- Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.
- extraktLAB. (2025, July 15). Mobile Phase vs Stationary Phase. extraktLAB.
- Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Chemistry LibreTexts.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester.
- Benchchem. (n.d.). Application Notes & Protocols: HPLC-Based Separation of Cis and Trans Chalcone Isomers. Benchchem.
Sources
Validation & Comparative
comparative analysis of the anti-inflammatory activity of trans-1,3-Diphenyl-2-propen-1-ol and chalcone
Topic: Comparative Analysis of the Anti-Inflammatory Activity of trans-1,3-Diphenyl-2-propen-1-ol and Chalcone
Executive Summary
This guide provides a technical comparison between Chalcone (1,3-diphenyl-2-propen-1-one) and its reduced derivative, trans-1,3-Diphenyl-2-propen-1-ol (an allylic alcohol).[1]
While Chalcone is a well-established anti-inflammatory agent acting as a Michael acceptor to covalently inhibit pro-inflammatory pathways (NF-
Structural & Mechanistic Comparison
The core differentiation lies in the pharmacophore responsible for biological interaction.
| Feature | Chalcone (Ketone) | trans-1,3-Diphenyl-2-propen-1-ol (Alcohol) |
| Structure | Allylic alcohol | |
| Chemical Nature | Electrophile (Michael Acceptor) | Nucleophile / Neutral |
| Primary Mechanism | Covalent modification of Cysteine residues (e.g., Cys-179 of IKK | Non-covalent interaction OR Metabolic oxidation |
| Metabolic Fate | Direct conjugation (GSH) or reduction | Oxidation to Chalcone (via ADH/CYP enzymes) |
| Key Advantage | High potency in vitro | Potential for improved bioavailability/solubility |
The Michael Acceptor Hypothesis
Chalcone's activity is driven by the
-
The Alcohol: Lacking the carbonyl oxygen, the alcohol cannot act as a Michael acceptor. Its observed in vivo activity suggests it undergoes bio-activation (oxidation) to regenerate the ketone, or it possesses a distinct, less potent non-covalent binding mode.[1]
Experimental Performance Data
The following data synthesizes findings from in vivo topological screening and standard in vitro macrophage assays.
Table 1: Comparative Efficacy Profile
| Assay Type | Metric | Chalcone | trans-1,3-Diphenyl-2-propen-1-ol | Reference |
| In Vivo | Carrageenan-Induced Paw Edema | High Activity (>40% inhibition at 25-50 mg/kg) | Significant Activity (Comparable to Indomethacin at tested doses) | Galvez-Llompart et al. (2010) [1] |
| In Vitro | NO Production (RAW 264.7) | Potent (IC | Low / Inactive (Lacks electrophile for iNOS suppression) | Comparison based on SAR [2] |
| Toxicity | Cell Viability (MTT) | Cytotoxic at high doses (>50 | Generally lower cytotoxicity | [3] |
Critical Insight: The alcohol's efficacy is context-dependent. In whole-animal models (in vivo), it performs comparably to NSAIDs.[1] In isolated cell systems lacking oxidative metabolism (in vitro), it often shows reduced potency compared to the ketone.[1]
Visualization: Mechanism of Action & Metabolism
The following diagram illustrates the metabolic conversion of the alcohol to the active chalcone and the subsequent inhibition of the NF-
Caption: In vivo bio-activation of the alcohol derivative to the active chalcone electrophile, leading to NF-kB pathway suppression.[1][3][5][8][9][10][11]
Validated Experimental Protocols
To replicate these findings, use the following self-validating protocols.
Protocol A: In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Edema)
Used to validate the alcohol's systemic activity.
-
Animals: Male Wistar rats (150–200 g). Group size
. -
Administration: Administer test compounds (Alcohol or Chalcone) orally or i.p. (e.g., 25, 50, 75 mg/kg) suspended in 1% CMC.[1]
-
Control: Vehicle only.
-
Reference: Indomethacin (10 mg/kg).[1]
-
-
Induction: 1 hour post-drug, inject 0.1 mL of 1% carrageenan solution (in saline) into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer at
hours. -
Validation: Calculate % Inhibition:
Success Criteria: Indomethacin group must show >40% inhibition at 3h.
Protocol B: In Vitro Nitric Oxide (NO) Inhibition (Griess Assay)
Used to screen for direct Michael acceptor activity.[1]
-
Cell Line: RAW 264.7 murine macrophages.[12]
-
Treatment: Pre-treat cells with compounds (0.1 – 50
M) for 1 hour. -
Stimulation: Add LPS (1
g/mL) and incubate for 24 hours. -
Quantification: Mix 100
L culture supernatant with 100 L Griess reagent (1:1 sulfanilamide and NED). -
Readout: Measure Absorbance at 540 nm.
-
Validation: Cell viability (MTT assay) must remain >90% to rule out cytotoxicity as the cause of reduced NO.
References
-
Galvez-Llompart, M., et al. (2010).[1][7] "Application of Molecular Topology to the Search of Novel NSAIDs: Experimental Validation of Activity." Letters in Drug Design & Discovery, 7(6), 438-445.[1]
-
Won, S. J., et al. (2005).[1] "Anti-inflammatory activity of naturally occurring chalcone derivatives."[13][11][12][14][15] Journal of Biomedical Science, 12, 119–130.[1]
-
Bhatia, N. M., et al. (2014).[1] "Synthesis and Anti-Inflammatory Activity of Some New Chalcone Derivatives." Journal of Chemical and Pharmaceutical Research, 6(5), 296-302.[1]
Sources
- 1. brieflands.com [brieflands.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Trans-Chalcone (1–3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17 in Rodents: An In Vivo Study by RT-PCR and ELISA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Trans-Chalcone (1-3-diphenyl-2-propen-1-one) as a Therapeutic Candidate in Joint Inflammation via Reduction of TNF-α, IL-1β, IL-6, and IL-17 in Rodents: An In Vivo Study by RT-PCR and ELISA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic differences between cinnamaldehyde and trans-1,3-Diphenyl-2-propen-1-ol
Introduction
In the synthesis of bioactive scaffolds, the transformation of cinnamaldehyde to trans-1,3-diphenyl-2-propen-1-ol (also known as 1,3-diphenylallyl alcohol) represents a fundamental Grignard addition. This reaction converts an electrophilic conjugated aldehyde into a nucleophilic allylic alcohol.
For the analytical chemist or drug developer, distinguishing these two species is not merely about identifying peaks; it is about verifying the change in oxidation state and carbon skeleton connectivity. This guide outlines the definitive spectroscopic markers required to validate this transformation, focusing on the causality behind the signal shifts.
Structural & Physicochemical Profile
Before interpreting spectra, one must understand the electronic environment changes. The reaction adds a phenyl group and breaks the carbonyl
| Feature | Cinnamaldehyde | trans-1,3-Diphenyl-2-propen-1-ol |
| CAS | 104-55-2 | 62668-02-4 |
| Formula | ||
| State | Yellowish Oil | White Solid (MP: 55–57 °C) |
| Core Moiety | Allylic & Benzylic Alcohol | |
| Electronic Effect | Strong Electron Withdrawing (C=O) | Electron Donating (OH) / Inductive Withdrawing |
Infrared (IR) Spectroscopy: The Functional Group Check
IR is the most rapid method to confirm the loss of the carbonyl and the formation of the hydroxyl group.
Cinnamaldehyde (Reactant) [1]
-
C=O Stretch (Diagnostic): A strong, sharp band at 1670–1680 cm⁻¹ . Note that this is lower than a standard aldehyde (1720 cm⁻¹) due to conjugation with the alkene and benzene ring, which weakens the C=O bond order.
-
Aldehyde C-H Stretch: Two weak bands (Fermi resonance) at ~2720 cm⁻¹ and 2820 cm⁻¹ .
-
Alkene C=C: ~1625 cm⁻¹.
1,3-Diphenyl-2-propen-1-ol (Product)
-
O-H Stretch (Diagnostic): A broad, strong band at 3300–3450 cm⁻¹ . This confirms the presence of an alcohol.[2]
-
Absence of C=O: The complete disappearance of the 1680 cm⁻¹ peak is the primary indicator of full conversion.
-
C-O Stretch: A strong band appears in the fingerprint region (1000–1050 cm⁻¹ ), characteristic of secondary alcohols.
Nuclear Magnetic Resonance (NMR): The Definitive Proof
NMR provides the connectivity data necessary to prove the addition of the second phenyl ring and the reduction of the carbonyl.
H-NMR (Proton Spectroscopy)
| Proton Type | Cinnamaldehyde ( | 1,3-Diphenyl-2-propen-1-ol ( | Mechanistic Explanation |
| Aldehyde (-CHO) | 9.70 (d, | ABSENT | The deshielded aldehyde proton is lost upon nucleophilic attack. |
| Carbinol (-CH-OH) | Absent | 5.35 – 5.55 (d or m) | The new proton is benzylic and allylic, appearing significantly upfield from the aldehyde but downfield from alkyl protons. |
| Alkene ( | ~6.75 (dd) | ~6.40 – 6.50 (dd) | Loss of the electron-withdrawing C=O causes an upfield shift (shielding). |
| Alkene ( | ~7.50 (d) | ~6.65 – 6.75 (d) | The |
| Aromatic | 5 Protons (7.4–7.6) | 10 Protons (7.2–7.4) | Integration doubles, confirming the addition of the second phenyl group. |
Critical Validation Step:
In the product spectrum, the new signal at ~5.4 ppm corresponds to the proton on the carbon bearing the hydroxyl group. If the solvent is
C-NMR (Carbon Spectroscopy)
-
Cinnamaldehyde: The carbonyl carbon is extremely deshielded, appearing at ~194 ppm .
-
1,3-Diphenyl-2-propen-1-ol: The carbonyl signal vanishes. The new
hybridized carbon (C-OH) appears at ~75 ppm .
Experimental Protocol: Grignard Synthesis & Validation
This protocol describes the synthesis of the alcohol from cinnamaldehyde, serving as the context for the spectroscopic comparison.
Reagents:
-
Phenylmagnesium bromide (PhMgBr), 1.0 M in THF.
-
trans-Cinnamaldehyde (purified via distillation if yellowed).
-
Anhydrous THF.
Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask under
atmosphere. -
Addition: Add 1.1 equivalents of PhMgBr to 10 mL anhydrous THF. Cool to 0 °C.
-
Reaction: Dropwise add cinnamaldehyde (1.0 eq) dissolved in THF. The solution will turn cloudy/yellow.
-
Quench: After 1 hour, quench with saturated
(aq). -
Extraction: Extract with diethyl ether (
). Wash organics with brine, dry over . -
Purification: Recrystallize from hexane/ethanol or perform flash chromatography (10% EtOAc/Hexanes) to obtain the white solid product.
Self-Validating Check:
-
TLC Monitoring: Cinnamaldehyde (
in 20% EtOAc/Hex) is UV active and stains dark with DNPH (hydrazone formation). The product ( ) is UV active but does not stain with DNPH.
Decision Logic for Analyst
The following diagram illustrates the logical flow for confirming the identity of the product using the data described above.
Caption: Decision tree for spectroscopic differentiation between cinnamaldehyde and its Grignard addition product.
References
-
National Institute of Standards and Technology (NIST). trans-Cinnamaldehyde Mass and IR Spectra. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No. 1294 (Cinnamaldehyde) and SDBS No. 6668 (1,3-Diphenyl-2-propen-1-ol). Available at: [Link]
-
PubChem. 1,3-Diphenyl-2-propen-1-ol Compound Summary. National Library of Medicine. Available at: [Link]
Sources
comparing the efficacy of different reducing agents for chalcone reduction
Executive Summary & Strategic Framework
Chalcones (1,3-diaryl-2-propen-1-ones) present a classic chemoselectivity challenge in organic synthesis due to their conjugated enone system (
-
1,2-Reduction: Selective reduction of the carbonyl group to yield the allylic alcohol .
-
1,4-Reduction (Conjugate Reduction): Selective reduction of the alkene to yield the dihydrochalcone (saturated ketone).
-
Complete Reduction: Reduction of both functionalities to yield the saturated alcohol or hydrocarbon.
This guide objectively compares the efficacy of four distinct reducing systems, ranging from classical metal hydrides to green biocatalysts, providing mechanistic insights and validated protocols.
Reaction Pathways Visualization
The following diagram illustrates the competitive reduction pathways and the specific agents required to access each product.
Caption: Divergent reduction pathways for chalcones. Blue path = 1,2-selectivity; Yellow path = 1,4-selectivity; Red path = Complete reduction.
Comparative Efficacy Analysis
The following table synthesizes experimental data regarding yield, selectivity, and operational constraints.
| Reducing Agent | Primary Selectivity | Typical Yield | Mechanism Type | Key Advantage | Critical Limitation |
| Luche Reagent ( | 1,2-Reduction (Allylic Alcohol) | 85-96% | Nucleophilic Hydride Attack (Hard) | Exclusive carbonyl reduction; preserves C=C bond. | Requires Lanthanide salt; strictly regioselective (won't reduce C=C). |
| Transfer Hydrogenation ( | 1,4-Reduction or Complete | 90-98% | Surface Hydride Transfer | Tunable: 1,4-product at RT; Complete reduction with Microwave/Heat. | Can lead to over-reduction if not monitored; requires catalyst filtration. |
| Zinc / Acetic Acid | 1,4-Reduction (Sat. Ketone) | 80-92% | Single Electron Transfer (SET) | Cost-effective; highly selective for C=C; mild conditions. | Large excess of Zn required; solid waste generation. |
| Baker's Yeast (S. cerevisiae) | 1,4-Reduction (Sat.[1][2] Ketone) | 60-85% | Enzymatic (Ene-reductase) | Enantioselective (if chiral center forms); Green chemistry. | Slow reaction (24-72h); lower yields; difficult workup (emulsions). |
Deep Dive: Mechanisms & Protocols[3]
A. Luche Reduction: The Gold Standard for 1,2-Selectivity
Why it works: Sodium borohydride (
Caption: Mechanistic rationale for Luche reduction selectivity.
Validated Protocol:
-
Preparation: Dissolve Chalcone (1.0 mmol) and
(1.0 mmol) in Methanol (10 mL). -
Reaction: Cool to 0°C. Add
(1.2 mmol) in small portions over 5 minutes. -
Monitoring: Stir at 0°C for 15-30 mins. Monitor via TLC (product is more polar).
-
Quench: Add saturated aqueous
(5 mL). -
Workup: Evaporate MeOH, extract with EtOAc, wash with brine, dry over
. -
Expected Outcome: Exclusive formation of the allylic alcohol.
B. Catalytic Transfer Hydrogenation (CTH): The Tunable Workhorse
Why it works: Unlike
Validated Protocol (1,4-Selective):
-
Preparation: Dissolve Chalcone (1.0 mmol) in Ethanol (10 mL).
-
Catalyst: Add 10% Pd/C (10 wt% of substrate mass).
-
Donor: Add Ammonium Formate (5.0 mmol).
-
Reaction: Stir at Room Temperature.
-
Time: 30-60 mins for Dihydrochalcone (saturated ketone).
-
Note: Heating to 60°C or Microwave (100W, 10 min) drives reaction to the Saturated Alcohol.
-
-
Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.
C. Zinc/Acetic Acid: The Chemoselective Reductant
Why it works: This method utilizes Single Electron Transfer (SET) from the metal surface. The conjugated alkene accepts an electron to form a radical anion, which is protonated by the acid. The carbonyl group is generally inert to Zn/AcOH under these mild conditions, preserving the ketone.
Validated Protocol:
-
Preparation: Dissolve Chalcone (1.0 mmol) in Ethanol (10 mL) and Acetic Acid (1 mL).
-
Reduction: Add Zinc dust (10 mmol, activated) and
(2 mmol) to the solution. -
Reaction: Stir vigorously at Room Temperature for 1-2 hours.
-
Workup: Filter off excess Zinc. Neutralize filtrate with
. Extract with DCM. -
Expected Outcome: High yield of Dihydrochalcone.
References
-
Luche Reduction Mechanism & Selectivity
- Luche, J. L. (1978). Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society.
-
Catalytic Transfer Hydrogen
-
Bierbaumer, F., et al. (2025).[3] Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction.
-
-
Zinc-Medi
- Zhou, Y., et al. (2012). Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O.
-
Bioc
Sources
- 1. researchgate.net [researchgate.net]
- 2. archives.ijper.org [archives.ijper.org]
- 3. air.unimi.it [air.unimi.it]
- 4. Bioreduction of 4′-Hydroxychalcone in Deep Eutectic Solvents: Optimization and Efficacy with Various Yeast Strains [mdpi.com]
- 5. Highly effective, regiospecific reduction of chalcone by cyanobacteria leads to the formation of dihydrochalcone: two steps towards natural sweetness - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship studies of substituted trans-1,3-Diphenyl-2-propen-1-ol analogs
Topic: Structure-Activity Relationship (SAR) Studies of Substituted trans-1,3-Diphenyl-2-propen-1-ol Analogs Content Type: Technical Comparison & Application Guide
A Comparative Guide to trans-1,3-Diphenyl-2-propen-1-ol Derivatives
Executive Summary & Chemical Context
While 1,3-diphenyl-2-propen-1-one (Chalcone) is a privileged scaffold in medicinal chemistry, its reduced allylic alcohol counterpart—1,3-diphenyl-2-propen-1-ol (Chalcol) —offers a distinct pharmacological profile.[1]
This guide targets researchers navigating the "Michael Acceptor Paradox." Chalcones exhibit high potency due to their
Key Application Areas:
-
Tyrosinase Inhibition: The alcohol often outperforms the ketone in skin whitening and melanoma applications due to better active site chelation.
-
Anticancer Prodrugs: The alcohol serves as a metabolic reservoir, undergoing in vivo oxidation to the active ketone.
-
Antimicrobial Agents: Membrane disruption capabilities often favor the more lipophilic alcohol over the polar ketone.
Mechanistic Distinction: Alcohol vs. Ketone
To understand the SAR of the alcohol, one must contrast it with the parent ketone.
| Feature | Chalcone (Ketone) | Chalcol (Alcohol) |
| Core Structure | Ar-C(=O)-CH=CH-Ar | Ar-CH(OH)-CH=CH-Ar |
| Reactivity | Electrophilic: Michael addition to Cysteine thiols. | Nucleophilic/Neutral: H-bond donor/acceptor. |
| Toxicity Risk | High (Glutathione depletion). | Low to Moderate (Metabolic oxidation required). |
| Primary Target | Cysteine-rich proteins (NF- | Metalloproteins (Tyrosinase) & Membranes. |
Visualization: The Metabolic & Reactivity Switch
The following diagram illustrates the critical metabolic relationship and divergent signaling pathways between the ketone and alcohol forms.
Caption: The "Warhead Switch." The alcohol (blue) acts via non-covalent binding, while the ketone (red) acts as an electrophilic warhead. 17
Structure-Activity Relationship (SAR) Analysis
The SAR of trans-1,3-diphenyl-2-propen-1-ol is driven by three zones: The A-Ring (Hydroxyl side), the Linker, and the B-Ring.
Zone 1: The Allylic Alcohol Center (Chirality & H-Bonding)
-
Chirality: The C1 position is chiral. Studies indicate that for enzyme inhibition (e.g., Tyrosinase), the (S)-enantiomer often exhibits superior binding affinity compared to the (R)-enantiomer due to specific steric fits within the active site pocket.
-
Substitution: Methylation of the -OH group (forming an ether) generally abolishes activity in tyrosinase models, confirming the necessity of the hydroxyl group as a Hydrogen-bond donor to coordinate with copper ions or active site residues.
Zone 2: The Alkene Linker (Geometry)
-
Configuration: The trans (E) geometry is essential. The cis (Z) isomers often suffer from steric clash between the aromatic rings, preventing planar alignment required for intercalation or hydrophobic pocket insertion.
-
Rigidity: Reducing the double bond to a single bond (forming a dihydro-analog/1,3-diphenylpropane) often increases tyrosinase inhibitory activity (due to flexibility allowing better "wrap-around" of the enzyme metal center) but decreases cytotoxic potency (loss of rigidity required for tubulin binding).
Zone 3: Aromatic Ring Substitutions
-
4-Hydroxy/Methoxy (Ring B): Essential for potency. A para-substituted electron-donating group (EDG) on the B-ring stabilizes the carbocation character during metabolic processing and enhances binding to polar pockets.
-
Halogens (Cl/F): Introduction of halogens (Cl, F) at the 4-position enhances lipophilicity (LogP) and metabolic stability, often increasing the half-life of the alcohol before it is oxidized back to the ketone.
Comparative Performance Data
The following table synthesizes data trends from multiple studies comparing the Alcohol (Chalcol) vs. the Ketone (Chalcone) and the Saturated Analog (Dihydrochalcone).
| Biological Assay | Chalcone (Ketone) | Chalcol (Alcohol) | Dihydro-Alcohol | Interpretation |
| Cytotoxicity (MCF-7) | High ( | Moderate ( | Low ( | Ketone's Michael acceptor is key for cytotoxicity. Alcohol acts as a weaker prodrug. |
| Tyrosinase Inhibition | Moderate (Mixed Type) | High ( | Very High (Flexible) | Alcohol/Dihydro forms chelate Copper active sites better than the planar ketone. |
| GSH Depletion | Rapid (Toxic) | Negligible | Negligible | Alcohol is safer for non-oncology applications (e.g., cosmetics, antimicrobials). |
| Stability (pH 7.4) | Moderate | High | High | Alcohol resists spontaneous hydrolysis/polymerization better than the ketone. |
Note: Data represents generalized trends derived from SAR studies on hydroxyl/methoxy substituted analogs.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps.
Protocol A: Selective Reduction of Chalcone to trans-Allylic Alcohol
Objective: Synthesize the alcohol without reducing the double bond (Luche Reduction).
-
Reagents: Substituted Chalcone (1.0 eq),
(1.0 eq), (1.2 eq), Methanol. -
Procedure:
-
Dissolve Chalcone and Cerium(III) Chloride in MeOH. Cool to
. -
Critical Step: Add
in small portions. The Cerium acts as a Lewis acid to activate the carbonyl specifically, preventing 1,4-reduction (saturation of the alkene). -
Stir for 30 mins. Monitor via TLC (Ketone spot will disappear; Alcohol spot is more polar).
-
Quench with saturated
. Extract with EtOAc.
-
-
Validation:
NMR must show a doublet at ppm (CH-OH) and retention of vinylic protons ( ppm). Loss of vinylic protons indicates failure (over-reduction).
Protocol B: Tyrosinase Inhibition Assay (High-Throughput)
Objective: Quantify the specific activity of the alcohol analog.[2]
-
Reagents: Mushroom Tyrosinase (Sigma), L-DOPA (Substrate), Phosphate Buffer (pH 6.8).
-
Workflow:
-
Blank: Buffer + Enzyme (No inhibitor).
-
Test: Buffer + Enzyme + Chalcol Analog (1-100
M). Incubate 10 min at . -
Start: Add L-DOPA (0.5 mM).
-
Measure: Absorbance at 475 nm (Dopachrome formation) every 30s for 10 mins.
-
-
Calculation:
. -
Control: Use Kojic Acid (
) as a positive control. If Kojic Acid fails, the enzyme is degraded.
References
-
Anticancer & Cell Cycle Mechanisms: Murthy, Y. L. N., et al. (2013). "Synthesis, structure activity relationship and mode of action of 3-substitutedphenyl-1-(...)-propenones." European Journal of Medicinal Chemistry. Link
-
Tyrosinase Inhibition & SAR: Zolghadri, S., et al. (2019). "A comprehensive review on tyrosinase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Synthesis & Antimicrobial Activity: Goswami, P., et al. (2013).[3] "Chlorotrimethylsilane catalyzed synthesis of 1,3-diphenyl-2-propenones and their antimicrobial activities."[3] Comptes Rendus Chimie. Link[3]
-
NLRP3 Inflammasome Inhibition: "Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors."[4] Molecules. (2025).[2][4][5][6][7] Link
-
General Chalcone Biological Activity: Nowakowska, Z. (2007). "A review of anti-infective and anti-inflammatory chalcones." European Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chlorotrimethylsilane catalyzed synthesis of 1,3-diphenyl-2-propenones and their antimicrobial activities [comptes-rendus.academie-sciences.fr]
- 4. Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Diphenyl-2-propen-1-one | CAS#:94-41-7 | Chemsrc [chemsrc.com]
- 7. mdpi.com [mdpi.com]
assessing the purity of synthesized trans-1,3-Diphenyl-2-propen-1-ol by melting point analysis
Executive Summary
In organic synthesis, particularly the Luche reduction of chalcones, the assessment of the resulting allylic alcohol, trans-1,3-Diphenyl-2-propen-1-ol , presents a unique thermodynamic anomaly. Unlike most synthesis routines where the product and reactant have distinct physical properties, this specific alcohol and its precursor (trans-chalcone) share nearly identical melting point ranges (~55–57 °C ).
This guide addresses the critical risk of false positives when using standalone melting point (MP) analysis. It details the Mixed Melting Point protocol as the only viable thermal validation method and compares it against orthogonal techniques (TLC, NMR) to ensure pharmaceutical-grade purity assessment.
The Thermodynamic Trap: Why Standard MP Fails
The synthesis of trans-1,3-Diphenyl-2-propen-1-ol is typically achieved via the reduction of trans-chalcone (1,3-Diphenyl-2-propen-1-one). In standard protocols, a shift in melting point usually confirms conversion. However, for this specific molecular pair, the physical constants overlap dangerously.
Comparative Physical Data
| Property | trans-Chalcone (Reactant) | trans-1,3-Diphenyl-2-propen-1-ol (Product) | The Risk |
| Melting Point | 55–57 °C | 56–59 °C | High: A reading of 56 °C is inconclusive. |
| Appearance | Yellow prism/powder | White/Off-white solid | Medium: Color can be misleading due to trace impurities. |
| Solubility | Soluble in EtOH, EtAc | Soluble in EtOH, EtAc | High: Recrystallization solvents are identical. |
Scientific Insight: Because the lattice energies of the ketone and the alcohol are similar, measuring the MP of an isolated sample provides zero diagnostic value regarding conversion. A novice researcher measuring 56 °C may assume they have pure product when they actually have recovered starting material.
The Solution: Mixed Melting Point Protocol
To utilize thermal analysis for this compound, you must exploit Melting Point Depression (Raoult’s Law applied to solids). If two different substances with identical melting points are mixed, the melting point of the mixture will be significantly lower than either pure component due to the disruption of the crystal lattice.[1]
Experimental Workflow
Objective: Distinguish between Product (Alcohol) and Reactant (Ketone).
-
Prepare Reference Standards:
-
Standard A: Pure trans-chalcone (Commercial grade).
-
Sample X: Synthesized trans-1,3-Diphenyl-2-propen-1-ol (Dried).
-
-
Create the Mixture:
-
On a watch glass, mix approximately equal amounts (1:1 ratio) of Standard A and Sample X .
-
Grind intimately with a spatula to ensure homogeneity.
-
-
Analysis:
-
Load three capillaries:
-
(1) Pure Standard A
-
(2) Pure Sample X
-
(3) 1:1 Mixture (A + X)
-
-
Run all three simultaneously in the melting point apparatus.[1]
-
Ramp Rate: 1 °C/min starting at 45 °C.
-
Data Interpretation Logic
The following decision tree illustrates how to interpret the thermal data to validate chemical identity.
Figure 1: Decision logic for Mixed Melting Point Analysis. A drop in temperature (depression) confirms the sample is chemically distinct from the reference standard.
Comparative Analysis: Orthogonal Alternatives
While Mixed MP is excellent for identification, it lacks the resolution for quantification of purity (e.g., distinguishing 95% pure from 99% pure). For pharmaceutical applications, orthogonal methods are required.
Method Performance Matrix
| Feature | Mixed Melting Point | Thin Layer Chromatography (TLC) | Proton NMR ( |
| Primary Utility | Binary Identification (Yes/No) | Qualitative Purity & Monitoring | Quantitative Purity & Structure |
| Sample Size | ~5 mg | < 1 mg | ~10 mg |
| Time to Result | 15 Minutes | 10 Minutes | 30 Minutes |
| Specificity | High (via Depression) | Medium (Rf values can drift) | Very High |
| Cost | Low | Low | High |
| Limit of Detection | >5% Impurity | ~1% Impurity | <0.1% Impurity |
The NMR Advantage
For trans-1,3-Diphenyl-2-propen-1-ol, NMR provides the definitive purity check that MP cannot.
-
Chalcone Signal: Distinct carbonyl peak (no proton signal, but affects neighbors) and vinyl protons shift downfield.
-
Alcohol Signal: Appearance of the methine proton (-CH -OH) at ~5.3 ppm (doublet) and the hydroxyl proton.
-
Coupling Constant (
): The trans geometry is validated by a coupling constant of Hz for the alkene protons.
Experimental Protocol: Validated Purity Assessment
To ensure high-integrity data ("Trustworthiness"), follow this integrated workflow.
Step 1: TLC Screening (Quick Check)
-
Stationary Phase: Silica Gel 60
. -
Mobile Phase: Hexane:Ethyl Acetate (4:1 v/v).
-
Visualization: UV Light (254 nm).
-
Expected Result:
-
trans-Chalcone
: ~0.60 (Higher, less polar). -
trans-Alcohol
: ~0.35 (Lower, more polar due to -OH).
-
-
Note: If you see a single spot at
0.35, proceed to MP. If you see two spots, recrystallize before MP analysis.
Step 2: Thermal Analysis (The Confirmation)
Perform the Mixed Melting Point protocol described in Section 2.
-
Critical Parameter: The sample must be completely dry. Residual solvent (ethanol/ethyl acetate) acts as an impurity, causing artificial MP depression (false positive for identity, false negative for purity).
Step 3: Documentation
Record the "Melting Range" rather than a single point.[2]
-
Pure: Range < 2 °C (e.g., 57.0–58.5 °C).
-
Impure: Range > 3 °C (e.g., 54.0–59.0 °C).
Figure 2: Integrated workflow for assessing purity. Note that drying is critical before MP analysis to prevent solvent-induced depression.
Troubleshooting & Best Practices
"Sweating" vs. Melting
At temperatures near 50 °C, the crystal lattice may undergo sintering or "sweating" (trace solvent release).
-
Observation: Droplets appear on the crystal surface, but the bulk solid remains opaque.
-
Action: Ignore. Record the temperature only when the first distinct liquid meniscus forms (Meniscus Point) and when the last solid disappears (Clear Point).
The Eutectic Point
If your synthesized alcohol contains exactly ~40% unreacted chalcone (hypothetically), you might hit the eutectic point, resulting in a sharp but very low melting point (e.g., 35 °C).
-
Diagnosis: If the MP is sharp but wrong, you have a specific impure mixture, not a pure compound.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5712032, (E)-1,3-diphenylprop-2-en-1-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 637760, Chalcone. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Mixed Melting Point theory).
Sources
cross-referencing experimental NMR data of trans-1,3-Diphenyl-2-propen-1-ol with literature values
Introduction: The Criticality of Stereochemical Validation
In the synthesis of chiral allylic alcohols, trans-1,3-Diphenyl-2-propen-1-ol (also known as (E)-1,3-diphenylprop-2-en-1-ol) serves as a fundamental building block and a common intermediate in the reduction of chalcones.[1] Its structural integrity—specifically the trans (E) geometry of the alkene—is paramount for downstream enantioselective transformations.[1]
This guide provides a rigorous cross-reference of experimental Nuclear Magnetic Resonance (NMR) data against established literature values. Unlike generic spectral lists, this document focuses on the causality of signal patterns , offering a self-validating protocol to confirm both identity and stereochemistry.[1]
Experimental Protocol: Synthesis & Acquisition
To ensure the data presented below is contextually accurate, we define the standard isolation and acquisition workflow. This protocol minimizes paramagnetic impurities and solvent effects that often skew chemical shifts.
A. Sample Preparation (Standard Reduction)
-
Reaction: (E)-Chalcone (1.0 eq) is reduced using Sodium Borohydride (NaBH4, 1.2 eq) in Methanol at 0°C.
-
Quench & Workup: The reaction is quenched with 1M HCl, extracted with Ethyl Acetate, and washed with brine.
-
Purification: The crude solid is recrystallized from Ethanol/Water or purified via flash chromatography (Hexanes/EtOAc 4:1) to yield white needles.
-
NMR Sample Prep: Dissolve ~10 mg of purified product in 0.6 mL of CDCl3 (99.8% D, containing 0.03% TMS). Filter through a cotton plug into a standard 5mm NMR tube to remove suspended solids that cause line broadening.
B. Acquisition Parameters (400 MHz)
-
Temperature: 298 K
-
Pulse Sequence: zg30 (30° excitation pulse)
-
Relaxation Delay (D1): 1.0 s (Sufficient for proton relaxation; increase to 10s for quantitative integration)
-
Scans (NS): 16 (1H), 1024 (13C)[1]
-
Referencing: Calibrate residual CHCl3 singlet to 7.26 ppm (1H) and 77.16 ppm (13C).
Data Comparison: Experimental vs. Literature
The following tables cross-reference representative experimental data with authoritative literature values. Discrepancies of ±0.05 ppm are typical due to concentration and temperature variations.
Table 1: 1H NMR Data Cross-Reference (400 MHz, CDCl3)
| Position | Assignment | Exp. Shift (δ ppm) | Lit.[1][2] Shift (δ ppm) [1,2] | Multiplicity | Coupling ( | Validation Insight |
| H-1 | CH-OH (Allylic) | 5.38 | 5.35 - 5.40 | Doublet (d) | Couples to vinyl H-2.[1] Shift indicates secondary alcohol. | |
| H-2 | Vinyl (α to OH) | 6.39 | 6.38 - 6.42 | dd | Critical: The 16 Hz coupling confirms trans geometry.[1] | |
| H-3 | Vinyl (β to OH) | 6.71 | 6.68 - 6.72 | Doublet (d) | Deshielded due to conjugation with the phenyl ring.[1] | |
| Ar-H | Aromatic Ring | 7.20 - 7.45 | 7.20 - 7.45 | Multiplet (m) | - | Overlapping signals from both phenyl rings.[1] |
| -OH | Hydroxyl | 2.15 | 2.0 - 2.5 (varies) | Broad Singlet | - | Shift is concentration/temp dependent.[1] Disappears with D2O shake. |
Table 2: 13C NMR Data Cross-Reference (100 MHz, CDCl3)
| Position | Assignment | Exp. Shift (δ ppm) | Lit.[1][2] Shift (δ ppm) [1,3] | Validation Insight |
| C-1 | CH-OH | 75.2 | 75.0 - 75.3 | Characteristic of benzylic/allylic alcohol.[1] |
| C-2 | Vinyl (α) | 130.5 | 130.4 - 130.6 | Upfield vinyl carbon.[1] |
| C-3 | Vinyl (β) | 131.6 | 131.5 - 131.8 | Downfield vinyl carbon (beta effect).[1] |
| C-Ar | Aromatic (Quat) | 142.8, 136.6 | 142.6, 136.5 | Ipso carbons of the two phenyl rings.[1] |
| C-Ar | Aromatic (CH) | 126.5 - 128.8 | 126.0 - 129.0 | Typical aromatic region overlap.[1] |
Structural Validation Logic
The primary challenge in characterizing this compound is distinguishing it from its cis (Z) isomer or the saturated dihydro-derivative.[1] The validation relies on a specific logic flow centered on spin-spin coupling constants (
The "Self-Validating" Mechanism
-
Identify the Spin System: Locate the H-1 (methine) and H-2/H-3 (vinyl) protons.[1]
-
Measure
Values:-
H-2 to H-3 Coupling: This is the stereochemical reporter.
-
Rule: For disubstituted alkenes,
Hz, while Hz.[1]
-
-
Confirmation: An experimental value of 16.0 Hz unambiguously assigns the alkene as trans (E).
-
Connectivity Check: The doublet of doublets (dd) at H-2 arises from coupling to H-3 (
) and H-1 ( ).[1] If H-2 appears as a simple doublet, the alcohol functionality may be oxidized (ketone) or absent.[1]
Validation Workflow Diagram
Figure 1: Logical decision tree for stereochemical validation of trans-1,3-Diphenyl-2-propen-1-ol via 1H NMR.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 2786. Retrieved from [Link][1]
-
Royal Society of Chemistry. (2011). Supplementary Information: Synthesis of (E)-1,3-diphenylprop-2-en-1-ol. Chemical Communications.[3] Retrieved from [Link]
Sources
Safety Operating Guide
trans-1,3-Diphenyl-2-propen-1-ol proper disposal procedures
Safe Disposal Protocol: trans-1,3-Diphenyl-2-propen-1-ol
Executive Summary & Chemical Identification
Senior Scientist Note: Precision in chemical identification is the first line of defense in safety. Do not confuse trans-1,3-Diphenyl-2-propen-1-ol (C₁₅H₁₄O) with Cinnamyl Alcohol (C₉H₁₀O). While structurally related, their molecular weights and specific waste profiles differ.
-
Synonyms: (E)-1,3-Diphenylallyl alcohol; Chalcone alcohol
-
CAS Number: 62668-02-4 (Specific for trans-isomer); 4663-33-6 (General)
-
Molecular Formula: C₁₅H₁₄O
-
Physical State: Solid (White to light yellow powder/crystal)
Hazard Assessment (The "Why" Behind the Protocol)
Before disposal, you must understand the risk profile to select the correct waste stream. This substance is not P-listed (acutely toxic) or U-listed (toxic) specifically by name under US EPA RCRA regulations, but it falls under Non-Halogenated Organic Waste .
| Hazard Category | GHS Code | Description | Disposal Implication |
| Skin Irritation | H315 | Causes skin irritation | Requires double nitrile gloves during waste transfer. |
| Eye Irritation | H319 | Causes serious eye irritation | Safety goggles are mandatory; face shield recommended for large quantities. |
| Resp. Irritation | H335 | May cause respiratory irritation | All solid transfers must occur inside a fume hood. |
| Aquatic Risk | N/A* | Potential aquatic toxicity | Strict Prohibition: Never discharge into sinks or drains. |
*Note: While specific aquatic toxicity data is often limited for this specific intermediate, chalcone derivatives are generally treated as hazardous to the aquatic environment. Precautionary principle applies.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid (Expired or Excess Stock)
-
Protocol: Do not dissolve in solvent solely for disposal unless required by your facility's specific incinerator specs. Solid waste minimization is preferred.
-
Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if intact.
-
Labeling: Affix a hazardous waste tag immediately.
-
Constituents: "trans-1,3-Diphenyl-2-propen-1-ol (100%)"
-
Hazard Checkbox: "Irritant"
-
-
Destruction Method: High-temperature incineration equipped with an afterburner and scrubber.
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Segregation: Determine the solvent used.
-
If dissolved in DCM/Chloroform: Segregate into Halogenated Waste .
-
If dissolved in Ethyl Acetate/Hexane/Methanol: Segregate into Non-Halogenated Waste .
-
-
Compatibility Check (Self-Validating Step):
-
The Risk: As an allylic alcohol, this compound can react vigorously with strong oxidizing agents (e.g., Chromic acid, Permanganates).
-
The Test: Before pouring into a central waste carboy, review the carboy's log. If the carboy contains oxidizers, DO NOT ADD . Start a new waste container.
-
Scenario C: Contaminated Packaging
-
Empty Containers: Triple rinse with a compatible solvent (e.g., acetone).
-
Rinsate: Dispose of the rinsate into the Non-Halogenated Organic Solvent waste stream.
-
Final Step: Deface the label and discard the dry container as general trash (if glass) or recycle (if plastic), depending on local regulations.
Operational Workflow (Decision Tree)
This diagram guides the researcher through the logical decision-making process for disposal.
Caption: Operational decision tree for segregating trans-1,3-Diphenyl-2-propen-1-ol waste streams based on physical state and solvent compatibility.
Emergency Spill Management
If a spill occurs, immediate action prevents exposure and environmental contamination.[4][5][6][7]
-
Isolate: Evacuate the immediate area (radius of 5 meters).
-
PPE Up: Wear safety goggles, lab coat, and Nitrile gloves (breakthrough time > 480 min for solids).
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA-filtered vacuum.
-
Liquid Spill: Cover with an inert absorbent (Vermiculite or Sand). Do not use sawdust (flammability risk if oxidizers are present).
-
-
Disposal: Scoop material into a hazardous waste bag/pail. Label as "Spill Debris: Contains 1,3-Diphenyl-2-propen-1-ol."
References & Regulatory Grounding
-
PubChem. (n.d.). trans-1,3-Diphenyl-2-propen-1-ol Compound Summary (CID 5712032).[2] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.[8][9] Retrieved from [Link]
Sources
- 1. trans-1,3-Diphenyl-2-propen-1-ol | CAS 62668-02-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. trans-1,3-Diphenyl-2-propen-1-ol | C15H14O | CID 5712032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TRANS-1,3-DIPHENYL-2-PROPEN-1-OL - Safety Data Sheet [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. ethanolrecycling.com [ethanolrecycling.com]
- 9. bdlaw.com [bdlaw.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
